VZ185
Descripción
Propiedades
IUPAC Name |
(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67FN8O8S/c1-33-46(71-32-57-33)34-11-12-35(27-56-48(64)42-26-37(63)29-62(42)50(66)47(52(2,3)4)58-51(67)53(54)14-15-53)43(23-34)70-22-10-8-9-17-60-18-20-61(21-19-60)31-41-44(68-6)24-36(25-45(41)69-7)40-30-59(5)49(65)39-28-55-16-13-38(39)40/h11-13,16,23-25,28,30,32,37,42,47,63H,8-10,14-15,17-22,26-27,29,31H2,1-7H3,(H,56,64)(H,58,67)/t37-,42+,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGCLFXBHOXXEN-JPTLTNPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H67FN8O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VZ185: An In-Depth Technical Guide to a Dual BRD7 and BRD9 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
VZ185 is a potent, selective, and fast-acting dual degrader of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1][2][3][4][5][6][7] As subunits of the human SWI/SNF (BAF) chromatin remodeling complexes, BRD7 and BRD9 have emerged as significant targets in oncology and other therapeutic areas.[1][4] this compound operates through the Proteolysis Targeting Chimera (PROTAC) technology, a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[7][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that specifically targets the bromodomains of BRD7 and BRD9.[5] By simultaneously engaging both the E3 ligase and the target proteins, this compound facilitates the formation of a ternary complex.[1][6] This proximity induces the VHL E3 ligase to polyubiquitinate BRD7 and BRD9, marking them for degradation by the 26S proteasome.[1] This catalytic process results in the potent and sustained depletion of cellular BRD7 and BRD9 levels.[7] A diastereoisomer of this compound, cis-VZ185, is unable to bind to VHL and therefore serves as a negative control in experiments as it does not induce degradation.[6]
Signaling Pathway
The signaling cascade initiated by this compound leading to the degradation of BRD7 and BRD9 is a multi-step process. It begins with the formation of the key ternary complex and culminates in the proteasomal degradation of the target proteins, freeing this compound to engage in further degradation cycles.
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Degradation Potency
| Assay Type | Cell Line | Target | DC50 (nM) | Time (h) | Reference |
| Western Blot | RI-1 | BRD9 | 1.8 | 8 | [6] |
| Western Blot | RI-1 | BRD7 | 4.5 | 8 | [6] |
| HiBiT Live-Cell | HEK293 | HiBiT-BRD9 | 4.0 | - | [6] |
| HiBiT Live-Cell | HEK293 | HiBiT-BRD7 | 34.5 | - | [6] |
| WES Assay | EOL-1 | BRD9 | 2.3 | 18 | [1] |
| WES Assay | A204 | BRD9 | 8.3 | 18 | [1] |
DC50: Half-maximal degradation concentration.
Table 2: Cellular Viability
| Assay Type | Cell Line | EC50 (nM) | Reference |
| CellTiter-Glo | EOL-1 | 3.4 | [1] |
| CellTiter-Glo | A204 | 39.8 | [1] |
EC50: Half-maximal effective concentration for cell viability reduction.
Table 3: Biophysical Binding Parameters
| Assay Type | Binding Interaction | KD (nM) | Reference |
| ITC | This compound : VHL | 26 ± 9 | [6] |
| ITC | This compound : BRD9-BD | 5.1 ± 0.6 | [6] |
| FP | This compound : VHL | 35 ± 5 | [6] |
KD: Dissociation constant; ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization; BD: Bromodomain.
Table 4: In Vitro Pharmacokinetic Properties
| Parameter | Species | Value | Reference |
| Plasma Stability | Human, Mouse | High | [1][7] |
| Microsomal Stability | Human, Mouse | High | [1][7] |
| Aqueous Kinetic Solubility | - | ~100 µM | [1][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in BRD7 and BRD9 protein levels following this compound treatment.
-
Cell Lines: HeLa, RI-1, EOL-1, A-204.
-
Reagents: this compound (various concentrations), DMSO (vehicle control), RIPA lysis buffer, protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-BRD7, Rabbit anti-BRD9, Mouse anti-β-actin.
-
Data Analysis: Band intensities are quantified using densitometry and normalized to the loading control (β-actin). The percentage of remaining protein is calculated relative to the DMSO-treated control.
Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the binding affinity (KD) and thermodynamics of this compound to its target proteins and the VHL E3 ligase.
-
Instrumentation: MicroCal ITC200 or similar.
-
Proteins: Recombinant human BRD9 bromodomain (BRD9-BD) and VHL-ElonginC-ElonginB (VCB) complex.
-
Buffer: 20 mM Bis-Tris propane, 100 mM NaCl, 1 mM TCEP, pH 7.5.
-
Experimental Conditions: Typically run at 25°C with a stirring speed of 750 rpm.
HiBiT Live-Cell Degradation Assay
This bioluminescent assay allows for the real-time, quantitative monitoring of protein degradation in living cells.
-
Principle: The small 11-amino-acid HiBiT tag is knocked into the endogenous locus of the target protein (BRD7 or BRD9) using CRISPR/Cas9. When the LgBiT subunit is added, a bright luminescent signal is produced upon their association. A decrease in luminescence directly correlates with the degradation of the HiBiT-tagged protein.
-
Cell Line: HEK293 cells with endogenously tagged HiBiT-BRD7 or HiBiT-BRD9.
-
Reagents: this compound, Nano-Glo® HiBiT Lytic Detection System (Promega).
-
Procedure:
-
Seed HiBiT-tagged cells in a multi-well plate.
-
Treat cells with a serial dilution of this compound.
-
At various time points, add the lytic reagent containing LgBiT and substrate.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Luminescence signals are normalized to DMSO-treated controls to determine the percentage of protein degradation. DC50 values are calculated from the dose-response curves.
Quantitative Mass Spectrometry-Based Proteomics
This unbiased approach is used to assess the selectivity of this compound across the entire proteome.
-
Cell Line: RI-1 cells.
-
Treatment: 100 nM this compound, 100 nM cis-VZ185, or DMSO for 4 hours.
-
Methodology: Multiplexed isobaric tagging (e.g., TMT) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Protein abundance is quantified, and statistically significant changes are identified. The results demonstrate that this compound selectively degrades BRD7 and BRD9 with minimal off-target effects.
Conclusion
This compound is a highly potent and selective dual degrader of BRD7 and BRD9. Its mechanism of action, centered on the recruitment of the VHL E3 ligase to induce proteasomal degradation, has been rigorously characterized through a suite of biochemical and cellular assays. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and for those investigating the biological roles of BRD7 and BRD9. The well-defined properties of this compound establish it as a valuable chemical probe for further exploring the therapeutic potential of targeting these key chromatin remodeling proteins.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify this compound as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eubopen.org [eubopen.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
VZ185 PROTAC: A Technical Guide to a Potent and Selective Dual Degrader of BRD7 and BRD9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of VZ185, a potent and selective Proteolysis Targeting Chimera (PROTAC) that dually degrades Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9). This compound operates by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of its target proteins.[1][2][3] This document details the structure, mechanism of action, and functional characteristics of this compound, presenting key quantitative data in structured tables. Furthermore, it outlines the methodologies for the pivotal experiments cited and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
PROTACs represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment rather than merely inhibiting their activity.[4] This is achieved through their bifunctional nature, consisting of two distinct ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[4] This induced proximity leads to the target protein's ubiquitination and degradation by the proteasome.[4]
This compound is a VHL-based PROTAC that potently and selectively targets BRD7 and BRD9 for degradation.[1][2][5] BRD7 and BRD9 are subunits of the BAF (BRG1/BRM-associated factor) and PBAF (Polybromo-associated BAF) chromatin remodeling complexes, respectively.[5][6] These complexes play a crucial role in regulating gene expression by altering chromatin structure.[6] The dysregulation of these proteins has been implicated in various cancers, making them attractive therapeutic targets.[6] this compound was developed through an iterative design and optimization process to overcome the initial challenges of targeting the VHL-BRD9 pair, which was initially considered unsuitable for a PROTAC approach.[3][6][7]
Structure and Physicochemical Properties
This compound is a complex small molecule designed to effectively engage both BRD7/9 and the VHL E3 ligase. Its structure is optimized for cell permeability, ternary complex formation, and efficient degradation of its targets.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₆₇FN₈O₈S | [1] |
| Molecular Weight | 995.23 g/mol | [1][6] |
| CAS Number | 2306193-61-1 | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
| Purity | ≥98% | [1] |
Mechanism of Action
This compound functions by forming a ternary complex between the target protein (BRD7 or BRD9) and the VHL E3 ubiquitin ligase. This proximity, induced by this compound, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated BRD7 or BRD9 is then recognized and degraded by the 26S proteasome.
Quantitative Biological Data
The efficacy of this compound has been characterized through various in vitro assays, demonstrating its high potency and selectivity for BRD7 and BRD9.
Degradation Potency
| Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) | Reference |
| RI-1 | BRD9 | 1.79 - 1.8 | ~95 | 8 | [1] |
| RI-1 | BRD7 | 4.5 | ~95 | 8 | [1] |
| HEK293 | HiBiT-BRD9 | 4.0 | - | - | |
| HEK293 | HiBiT-BRD7 | 34.5 | - | - | |
| EOL-1 | BRD9 | 2.3 | - | 18 | |
| A-204 | BRD9 | 8.3 | - | 18 |
Binding Affinities and Ternary Complex Formation
| Parameter | Value | Method | Reference |
| VHL Binary KD | 26 ± 9 nM | ITC | |
| VHL Ternary KD (with BRD9-BD) | 27 ± 3 nM | ITC | |
| BRD9-BD Binary KD | 5.1 ± 0.6 nM | ITC | |
| VHL Binary KD | 35 ± 5 nM | FP | |
| VHL Ternary KD (with BRD9-BD) | 35 ± 6 nM | FP | |
| Cooperativity (α) | 1.0 | ITC/FP | |
| ΔG (VHL:this compound:BRD9-BD) | -21.7 kcal/mol | ITC | [6] |
Cytotoxicity
| Cell Line | EC₅₀ (nM) | Assay | Reference |
| EOL-1 | 3.4 | CellTiter-Glo | |
| A-204 | 39.8 | CellTiter-Glo |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in Zoppi et al., J. Med. Chem. 2019, 62, 699-726. The following provides a general overview of the key methodologies.
Western Blotting for Protein Degradation
This assay is used to quantify the reduction in BRD7 and BRD9 protein levels following treatment with this compound.
Isothermal Titration Calorimetry (ITC)
ITC is employed to measure the binding affinities (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound to VHL and BRD9, both in binary and ternary contexts.
Principle: ITC directly measures the heat released or absorbed during a binding event.
General Protocol:
-
Prepare purified proteins (VHL, BRD9-BD) and this compound in a matched buffer to minimize heats of dilution.
-
Load the protein solution into the sample cell and the this compound solution into the titration syringe.
-
Perform a series of small injections of the this compound solution into the protein solution.
-
The heat change upon each injection is measured and plotted against the molar ratio of the reactants.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.
Fluorescence Polarization (FP) Assay
FP assays are used as an orthogonal method to determine the binding affinities of this compound.
Principle: The polarization of emitted light from a fluorescently labeled molecule is dependent on its rotational diffusion. When a small fluorescent molecule binds to a larger protein, its rotation slows, leading to an increase in fluorescence polarization.
General Protocol for Competition Assay:
-
A fluorescently labeled ligand (tracer) that binds to the protein of interest (e.g., VHL or BRD9-BD) is used.
-
The protein and tracer are incubated to form a complex with high fluorescence polarization.
-
This compound is titrated into the solution, competing with the tracer for binding to the protein.
-
The displacement of the tracer by this compound results in a decrease in fluorescence polarization.
-
The concentration-dependent decrease in polarization is used to calculate the binding affinity of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
General Protocol:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of this compound for a specified period.
-
Add the CellTiter-Glo® reagent directly to the wells.
-
The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
The EC₅₀ value is calculated from the dose-response curve.
Signaling Pathway Context
BRD7 and BRD9 are integral components of the SWI/SNF chromatin remodeling complexes, which are critical for regulating gene expression. These complexes utilize the energy from ATP hydrolysis to reposition nucleosomes, thereby controlling the accessibility of DNA to transcription factors. By degrading BRD7 and BRD9, this compound can modulate the activity of these complexes and impact downstream gene expression, which is particularly relevant in cancer biology where these pathways are often dysregulated.
Selectivity
This compound exhibits high selectivity for the degradation of BRD7 and BRD9 over other bromodomain-containing proteins.[1][2] Global proteomics studies have confirmed that at concentrations effective for BRD7/9 degradation, the levels of other proteins, including other BAF/PBAF subunits and bromodomain-containing proteins like BRD2, BRD3, and BRD4, remain largely unaffected.[6] A negative control compound, cis-VZ185, which is unable to bind to VHL, does not induce the degradation of BRD7 and BRD9, further demonstrating the specific VHL-dependent mechanism of action.[6]
In Vivo Potential
This compound has demonstrated favorable in vitro pharmacokinetic (PK) properties, including high stability in both human and mouse plasma and microsomes, as well as good aqueous solubility.[6][8] These characteristics suggest that this compound is a suitable chemical probe for in vivo studies to further explore the therapeutic potential of dual BRD7 and BRD9 degradation.[6]
Conclusion
This compound is a highly potent, selective, and fast-acting dual degrader of BRD7 and BRD9. Its well-characterized mechanism of action, favorable in vitro properties, and high selectivity make it an invaluable tool for studying the biological functions of BRD7 and BRD9 and for exploring the therapeutic potential of targeting these proteins in diseases such as cancer. This technical guide provides a comprehensive overview of the core data and methodologies associated with this compound, serving as a valuable resource for researchers in the field of targeted protein degradation.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. researchgate.net [researchgate.net]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. ch.promega.com [ch.promega.com]
- 6. promega.com [promega.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. promega.com [promega.com]
The Cellular Target of VZ185: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VZ185 is a potent, selective, and fast-acting chemical probe that has emerged as a valuable tool for studying the biological roles of the bromodomain-containing proteins BRD9 and its close homolog BRD7.[1][2][3][4] This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[5]
Cellular Targets: BRD7 and BRD9
The primary cellular targets of this compound are Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7).[1][3][6] Both BRD7 and BRD9 are subunits of the human SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, specifically the BAF (BRG1/BRM-associated factor) and PBAF (Polybromo-associated BAF) complexes.[3][6] These complexes play a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the access of transcriptional machinery to DNA.
BRD9 is implicated in various cancers and is known to be required for the proliferation of certain cancer cells, including those dependent on MYC transcription.[1] BRD7 has been proposed as a tumor suppressor gene, and its knockdown has been shown to sensitize tumor cells to T cell-mediated killing, making it an attractive target for cancer immunotherapy.[1][6]
Mechanism of Action: Targeted Protein Degradation
This compound functions as a PROTAC, a molecule with two key components connected by a linker: a ligand that binds to the target proteins (BRD7 and BRD9) and a ligand that recruits an E3 ubiquitin ligase.[5] this compound specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4]
The binding of this compound to both BRD7/9 and VHL brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The poly-ubiquitinated BRD7 or BRD9 is then recognized and degraded by the proteasome, leading to its rapid and efficient removal from the cell.[1] A key feature of PROTACs like this compound is their catalytic mode of action; a single molecule of this compound can induce the degradation of multiple target protein molecules.[5]
To confirm this mechanism, a negative control compound, cis-VZ185, was developed.[3][4] cis-VZ185 has a similar affinity for BRD7/9 but is unable to bind to VHL, and consequently, it does not induce the degradation of the target proteins.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound.
Table 1: In Vitro Degradation and Cytotoxicity of this compound
| Parameter | Cell Line | BRD9 | BRD7 | Reference |
| DC50 (nM) | RI-1 | 1.8 | 4.5 | [2] |
| EOL-1 | 2.3 | - | ||
| A-204 | 8.3 | - | [2] | |
| HEK293 (HiBiT) | 4.0 | 34.5 | ||
| EC50 (nM) | EOL-1 | 3 | - | [2] |
| A-402 | 40 | - | [2] |
DC50: Half-maximal degradation concentration. EC50: Half-maximal effective concentration (cytotoxicity).
Table 2: Binding Affinities and Thermodynamic Parameters of this compound
| Parameter | Binding Partner(s) | Value | Method | Reference |
| KD (nM) | VHL | 26 ± 9 | ITC | |
| VHL | 35 ± 5 | FP | ||
| BRD9-BD | 5.1 ± 0.6 | ITC | [6] | |
| Ternary Complex Stability (ΔG, kcal/mol) | VHL:this compound:BRD9-BD | -21.7 | ITC | [3] |
KD: Dissociation constant. ITC: Isothermal Titration Calorimetry. FP: Fluorescence Polarization. BD: Bromodomain.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Western Blotting / WES (Automated Capillary Electrophoresis Immunoassay)
This method is used to quantify the levels of BRD7 and BRD9 proteins in cells after treatment with this compound.
-
Cell Culture and Treatment:
-
Culture cells (e.g., RI-1, HeLa, EOL-1, A-204) in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 8, 18 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation for WES:
-
Dilute protein lysates to a final concentration of 0.2-1.0 mg/mL in 0.1x sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
-
WES Assay Protocol:
-
Prepare the assay plate by adding the following to the designated wells: diluted protein samples, blocking reagent (antibody diluent), primary antibodies (e.g., anti-BRD9, anti-BRD7, anti-β-actin), HRP-conjugated secondary antibodies, and chemiluminescent substrate.
-
Load the prepared plate and a capillary cartridge into the WES instrument.
-
The instrument performs automated protein separation by size, immunodetection, and chemiluminescent signal quantification.
-
-
Data Analysis:
-
Analyze the electropherograms using the instrument's software to determine the peak areas corresponding to the target proteins.
-
Normalize the peak areas of BRD7 and BRD9 to a loading control (e.g., β-actin).
-
Calculate the percentage of protein degradation relative to the DMSO-treated control.
-
Plot the degradation percentage against the this compound concentration to determine the DC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity and thermodynamics of the interaction between this compound and its binding partners (VHL and BRD9).
-
Sample Preparation:
-
Express and purify recombinant VHL and BRD9 bromodomain proteins.
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare the ITC buffer (e.g., 20 mM Bis-Tris propane, 100 mM NaCl, pH 7.5) and ensure that both the protein and this compound are in the same buffer to minimize heats of dilution. Dialyze the protein against the ITC buffer.
-
-
ITC Experiment Setup:
-
Load the protein solution (e.g., VHL or BRD9-BD) into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the protein solution in the sample cell at a constant temperature (e.g., 25°C).
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Fluorescence Polarization (FP) Binding Assay
FP is a competitive binding assay used to determine the binding affinity of this compound for VHL.
-
Reagent Preparation:
-
Prepare a fluorescently labeled VHL ligand (probe).
-
Prepare solutions of purified VHL protein and this compound at various concentrations in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a microplate, mix the VHL protein and the fluorescent probe at concentrations that result in a high polarization signal.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
As this compound competes with the fluorescent probe for binding to VHL, the polarization value will decrease.
-
Plot the change in fluorescence polarization against the concentration of this compound.
-
Fit the data to a competitive binding equation to calculate the IC50 value, which can then be used to determine the KD of this compound for VHL.
-
Mass Spectrometry-Based Proteomics
This technique is used to assess the selectivity of this compound by quantifying changes in the entire proteome upon treatment.
-
Cell Culture and Treatment:
-
Culture cells (e.g., RI-1) and treat them in triplicate with DMSO, a specific concentration of this compound (e.g., 100 nM), or the negative control cis-VZ185 for a defined period (e.g., 4 hours).
-
-
Protein Extraction and Digestion:
-
Harvest and lyse the cells.
-
Reduce and alkylate the proteins, followed by digestion with trypsin to generate peptides.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptides from each condition with different isobaric mass tags.
-
Combine the labeled peptide samples.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the mixed peptides by liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify the proteins in the sample using proteomics software.
-
Compare the relative abundance of each protein in the this compound-treated and cis-VZ185-treated samples to the DMSO control.
-
Identify proteins that are significantly downregulated upon this compound treatment to assess its selectivity.
-
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of action of this compound as a PROTAC degrader.
References
- 1. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Emerging Roles of BRD7 in Pathophysiology [mdpi.com]
VZ185: A Comprehensive Technical Guide to a Potent and Selective BRD7/BRD9 Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VZ185 is a highly potent, selective, and rapid dual degrader of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9), developed through an iterative and rational design process. This bifunctional molecule, a Proteolysis Targeting Chimera (PROTAC), leverages the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of its target proteins. This compound has demonstrated significant potential as a chemical probe to explore the biological functions of BRD7 and BRD9 and as a lead compound for the development of novel therapeutics. This document provides an in-depth technical overview of the discovery, mechanism of action, and key experimental data related to this compound.
Introduction
BRD7 and BRD9 are subunits of the human SWI/SNF (BAF) chromatin remodeling complexes, which play a crucial role in regulating gene expression. Dysregulation of these proteins has been implicated in various cancers, making them attractive targets for therapeutic intervention. This compound was developed by researchers at the University of Dundee in collaboration with Boehringer Ingelheim and Promega to overcome the challenges of targeting these proteins with traditional inhibitors.[1][2] As a PROTAC, this compound offers a distinct mechanism of action, inducing protein degradation rather than just inhibition, which can lead to a more profound and sustained biological effect.
Discovery and Development
The development of this compound was a result of a systematic, iterative design approach.[3][4][5] Initial efforts to develop a VHL-based degrader for BRD9 were unsuccessful, suggesting an incompatibility between the target and the E3 ligase.[3][5] However, through systematic modifications of the linker and conjugation patterns, researchers were able to optimize the ternary complex formation between this compound, BRD9/7, and VHL, leading to the discovery of the highly potent and selective this compound.[3][4][5] This work provided a roadmap for developing PROTACs for seemingly incompatible target-ligase pairs.[3][4]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It acts as a molecular bridge, simultaneously binding to the bromodomain of BRD7 or BRD9 and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein. The poly-ubiquitinated BRD7 or BRD9 is then recognized and degraded by the proteasome, leading to its rapid and efficient removal from the cell.
Quantitative Data
In Vitro Potency and Ternary Complex Formation
| Parameter | This compound | cis-VZ185 (Negative Control) | Reference |
| ITC (VHL binary KD) [nM] | 26 ± 9 | n.d. | [6] |
| ITC (VHL ternary KD with BRD9-BD) [nM] | 27 ± 3 | n.d. | [6] |
| ITC (BRD9-BD binary KD) [nM] | 5.1 ± 0.6 | n.d. | [6] |
| FP (VHL binary KD) [nM] | 35 ± 5 | n.d. | [6] |
| FP (VHL ternary KD with BRD9-BD) [nM] | 35 ± 6 | n.d. | [6] |
| ITC/FP (Cooperativity, α) | 1.0 | n.d. | [6] |
| Ternary Complex Stability (ΔG) [kcal/mol] | -21.7 | n.d. | [1][6] |
Cellular Activity: Degradation
| Assay | Cell Line | Target | DC50 [nM] | Dmax | Reference |
| Western Blot (8h) | RI-1 | BRD9 | 1.8 | ~95% | [1][6] |
| BRD7 | 4.5 | ~95% | [1][6] | ||
| Live-cell HiBiT | HEK293 | HiBiT-BRD9 | 4.0 | - | [6][7] |
| HiBiT-BRD7 | 34.5 | - | [6][7] | ||
| WES Degradation (18h) | EOL-1 | BRD9 | 2.3 | - | [2][6] |
| A-204 | BRD9 | 8.3 | - | [2][6] |
Cellular Activity: Viability
| Assay | Cell Line | EC50 [nM] | Reference |
| CellTiter-Glo | EOL-1 | 3.4 | [2][6] |
| A-204 | 39.8 | [2][6] |
In Vitro Pharmacokinetics
| Parameter | Species | Value | Reference |
| Plasma Stability | Human, Mouse | High | [1][2][8] |
| Microsomal Stability | Human, Mouse | High | [1][2][8] |
| Aqueous Kinetic Solubility | - | up to ~100 µM | [1][2][8] |
Experimental Protocols
The following are representative protocols for key experiments used in the characterization of this compound.
Western Blotting for BRD7/BRD9 Degradation
This protocol describes the assessment of BRD7 and BRD9 protein levels in RI-1 cells following treatment with this compound.
-
Cell Culture and Treatment: Plate RI-1 cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time (e.g., 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify this compound as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. eubopen.org [eubopen.org]
VZ185 as a Chemical Probe for BAF Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VZ185, a potent and selective chemical probe for the dual degradation of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7), key subunits of the BAF (SWI/SNF) chromatin remodeling complex. This document details the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for the characterization and utilization of this compound as a research tool.
Introduction to this compound and the BAF Complex
The BAF (BRG1/BRM-associated factor) complex, also known as the mammalian SWI/SNF complex, is a multi-subunit ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering nucleosome structure and DNA accessibility.[1][2] The composition of the BAF complex is dynamic and can vary, leading to the formation of distinct subcomplexes such as the canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF), each with specialized functions.[2][3]
BRD9 is a defining subunit of the ncBAF complex, while its close homolog BRD7 is a specific component of the PBAF complex.[3][4] Both proteins contain a bromodomain that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby targeting the BAF complex to specific genomic loci.[3][5] Dysregulation of BAF complex function, including aberrant activity of BRD7 and BRD9, has been implicated in various cancers, making them attractive therapeutic targets.[4][6]
This compound is a first-in-class heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of BRD9 and BRD7.[7][8] It achieves this by simultaneously binding to the bromodomains of BRD9/7 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][8] This ternary complex formation facilitates the polyubiquitination of BRD9 and BRD7, marking them for degradation by the proteasome.[9] this compound offers a powerful chemical biology tool to acutely and reversibly deplete cellular levels of BRD9 and BRD7, enabling the study of their roles in BAF complex function and disease.[8][9] A stereoisomer, cis-VZ185, which binds to the bromodomains but cannot recruit VHL, serves as an invaluable negative control for experiments.[8]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: In Vitro Binding Affinity and Ternary Complex Formation
| Parameter | Value | Assay Type | Reference |
| This compound:VHL Binary KD | 26 ± 9 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| 35 ± 5 nM | Fluorescence Polarization (FP) | [7] | |
| This compound:BRD9-BD Binary KD | 5.1 ± 0.6 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| VHL:this compound:BRD9-BD Ternary KD | 27 ± 3 nM | Isothermal Titration Calorimetry (ITC) | [7] |
| 35 ± 6 nM | Fluorescence Polarization (FP) | [7] | |
| Ternary Complex Cooperativity (α) | 1.0 | ITC/FP | [7] |
| Total Stability ΔG (VHL:this compound:BRD9-BD) | -21.7 kcal/mol | Isothermal Titration Calorimetry (ITC) | [8] |
Table 2: Cellular Degradation Potency (DC50)
| Target Protein | Cell Line | DC50 (nM) | Assay Type | Time Point | Reference |
| BRD9 | RI-1 | 1.8 | Western Blot | 8 h | [7] |
| BRD7 | RI-1 | 4.5 | Western Blot | 8 h | [7] |
| HiBiT-BRD9 | HEK293 | 4.0 | Live-cell degradation (NanoBRET) | - | [7] |
| HiBiT-BRD7 | HEK293 | 34.5 | Live-cell degradation (NanoBRET) | - | [7] |
| BRD9 | EOL-1 | 2.3 | WES degradation assay | 18 h | [7] |
| BRD9 | A204 | 8.3 | WES degradation assay | 18 h | [7] |
Table 3: Cellular Viability (EC50)
| Cell Line | EC50 (nM) | Assay Type | Time Point | Reference |
| EOL-1 | 3.4 | CellTiter-Glo | 7 days | [7][9] |
| A204 | 39.8 | CellTiter-Glo | 7 days | [7][9] |
Mechanism of Action and Signaling Pathways
This compound functions by hijacking the cell's natural protein disposal system. As a PROTAC, it acts as a molecular bridge, bringing the target proteins (BRD7 and BRD9) into close proximity with the VHL E3 ubiquitin ligase. This induced proximity leads to the transfer of ubiquitin molecules to the target proteins, which are then recognized and degraded by the proteasome.
The degradation of BRD7 and BRD9 has significant downstream effects on the BAF complex and gene regulation. By removing these subunits, this compound can disrupt the normal function of the PBAF and ncBAF complexes, leading to altered chromatin accessibility at specific gene loci and subsequent changes in gene expression. This can impact various cellular processes, including cell proliferation, differentiation, and survival.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below. These protocols are based on standard laboratory procedures and adapted for the specific analysis of this compound.
Western Blotting for BRD7 and BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD7 and BRD9 in cells treated with this compound.
Materials:
-
Cell lines (e.g., RI-1, HeLa, EOL-1, A204)
-
This compound and cis-VZ185 (negative control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD7, anti-BRD9, and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency on the day of treatment. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and cis-VZ185 for the desired time (e.g., 2, 8, or 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of BRD7 and BRD9 to the loading control. Calculate DC50 values from the dose-response curves.
NanoBRET™ Assay for Live-Cell Degradation and Ubiquitination
This protocol describes the use of NanoBRET™ technology to monitor the degradation and ubiquitination of BRD7 and BRD9 in real-time in living cells.
Materials:
-
HEK293 cells
-
Expression vectors: HiBiT-BRD7, HiBiT-BRD9, LgBiT, HaloTag®-Ubiquitin
-
Transfection reagent
-
White, opaque 96-well assay plates
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand (for ubiquitination assay)
-
Plate reader capable of measuring luminescence and BRET
Procedure for Degradation Assay:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding HiBiT-BRD7 or HiBiT-BRD9 and LgBiT to reconstitute the NanoLuc® luciferase.
-
Plating and Treatment: After 24 hours, plate the transfected cells into 96-well plates. Treat the cells with a serial dilution of this compound.
-
Luminescence Measurement: Add the NanoBRET™ substrate to the wells and measure the luminescence at various time points.
-
Analysis: A decrease in luminescence indicates the degradation of the HiBiT-tagged protein. Plot the luminescence signal against the this compound concentration to determine the DC50.
Procedure for Ubiquitination Assay:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding HiBiT-BRD7 or HiBiT-BRD9 and HaloTag®-Ubiquitin.
-
Labeling and Treatment: 24 hours post-transfection, label the cells with the HaloTag® NanoBRET™ 618 Ligand. Then, treat the cells with this compound.
-
BRET Measurement: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (HaloTag® 618) emissions.
-
Analysis: An increase in the BRET ratio (acceptor emission / donor emission) indicates ubiquitination of the target protein.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of this compound binding to VHL and the BRD9 bromodomain, as well as the formation of the ternary complex.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant proteins: VHL/ElonginB/ElonginC (VCB) complex and BRD9 bromodomain (BRD9-BD)
-
This compound
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the proteins and this compound extensively against the same buffer to minimize heats of dilution.
-
Binary Binding Experiments:
-
To measure this compound binding to VCB, titrate this compound from the syringe into the VCB solution in the sample cell.
-
To measure this compound binding to BRD9-BD, titrate this compound into the BRD9-BD solution.
-
-
Ternary Complex Formation:
-
To assess the formation of the VCB:this compound:BRD9-BD complex, pre-saturate the VCB solution with this compound and then titrate in the BRD9-BD solution.
-
-
Data Analysis: Integrate the heat changes after each injection and fit the data to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions.
Fluorescence Polarization (FP) Assay
The FP assay is an alternative method to measure the binding affinity of this compound to VHL.
Materials:
-
Fluorescence polarization plate reader
-
Fluorescently labeled VHL ligand (tracer)
-
Purified VCB complex
-
This compound
-
Assay buffer
Procedure:
-
Assay Setup: In a microplate, combine the fluorescent tracer and the VCB complex at concentrations that result in a significant polarization signal.
-
Competition Binding: Add increasing concentrations of this compound to the wells.
-
Measurement: After incubation, measure the fluorescence polarization.
-
Data Analysis: As this compound competes with the fluorescent tracer for binding to VCB, the polarization will decrease. Plot the polarization values against the this compound concentration and fit the data to determine the IC50, which can be converted to a Ki value.
Conclusion
This compound is a highly potent, selective, and well-characterized chemical probe for inducing the degradation of BRD7 and BRD9. Its dual activity against these key subunits of the PBAF and ncBAF complexes, respectively, provides a unique tool to investigate the roles of these chromatin remodelers in health and disease. The availability of a non-degrading stereoisomer, cis-VZ185, as a negative control further enhances its utility and allows for rigorous experimental design. This technical guide provides the necessary quantitative data and detailed experimental protocols to empower researchers to effectively utilize this compound in their studies of BAF complex biology and to explore novel therapeutic strategies targeting this critical cellular machinery.
References
- 1. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian SWI/SNF (BAF) complex - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Pathways: SWI/SNF (BAF) complexes are frequently mutated in cancer—mechanisms and potential therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. opnme.com [opnme.com]
- 9. pubs.acs.org [pubs.acs.org]
Downstream Effects of VZ185-Mediated Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VZ185 is a potent, fast, and selective heterobifunctional PROTAC (Proteolysis Targeting Chimera) that orchestrates the degradation of two key epigenetic regulators: BRD7 and BRD9. By hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound flags these bromodomain-containing proteins for proteasomal degradation, leading to a cascade of downstream effects with significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the molecular consequences of this compound-mediated degradation of BRD7 and BRD9, focusing on the perturbation of the SWI/SNF chromatin remodeling complex, subsequent alterations in gene expression, and the induction of cytotoxic effects in cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this novel degrader.
Introduction to this compound: A Dual Degrader of BRD7 and BRD9
This compound is a chemical probe designed to induce the degradation of BRD7 and BRD9, which are integral subunits of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, specifically the PBAF and BAF complexes, respectively[1]. These complexes play a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors[2][3]. Dysregulation of SWI/SNF complex activity is frequently implicated in various cancers, making its components attractive therapeutic targets[2].
Unlike traditional inhibitors that merely block the function of a target protein, this compound leverages the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate BRD7 and BRD9 altogether[3]. This degradation-based approach can offer a more profound and sustained biological response compared to inhibition. This compound accomplishes this by acting as a molecular bridge, simultaneously binding to BRD7 or BRD9 and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target proteins[3].
Mechanism of Action of this compound
The activity of this compound is dependent on the formation of a ternary complex involving the this compound molecule, the target protein (BRD7 or BRD9), and the VHL E3 ligase[3]. This proximity-induced ubiquitination is a catalytic process, allowing a single molecule of this compound to trigger the degradation of multiple target protein molecules. The degradation process is contingent on a functional ubiquitin-proteasome system, as evidenced by the rescue of BRD7 and BRD9 levels upon treatment with proteasome inhibitors like MG132[2].
References
- 1. Pardon Our Interruption [opnme.com]
- 2. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify this compound as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
VZ185: A Comprehensive Selectivity Profile Against Bromodomain-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the selectivity profile of VZ185, a potent and selective degrader of BRD7 and BRD9. This compound is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of its target proteins.[1][2] This document provides a thorough analysis of this compound's specificity against other bromodomain-containing proteins, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Quantitative Selectivity Profile of this compound
This compound demonstrates exceptional selectivity for the degradation of BRD7 and BRD9 over other bromodomain-containing proteins. This high degree of selectivity has been established through multiple lines of evidence, including broad proteomic screens and targeted degradation assays.
Degradation Activity (DC50)
The half-maximal degradation concentration (DC50) is a measure of the potency of a degrader. This compound induces the degradation of BRD9 and its close homolog BRD7 at nanomolar concentrations in various cell lines.
| Target | Cell Line | DC50 (nM) | Assay Type | Reference |
| BRD9 | RI-1 | 1.8 | Western Blot (8h) | [2] |
| BRD7 | RI-1 | 4.5 | Western Blot (8h) | [2] |
| HiBiT-BRD9 | HEK293 | 4.0 | Live-cell degradation | [2] |
| HiBiT-BRD7 | HEK293 | 34.5 | Live-cell degradation | [2] |
| BRD9 | EOL-1 | 2.3 | WES degradation (18h) | [3] |
| BRD9 | A204 | 8.3 | WES degradation (18h) | [3] |
Binding Affinity (KD)
Isothermal titration calorimetry (ITC) has been employed to determine the binding affinity of this compound to the BRD9 bromodomain and the VHL E3 ligase.
| Binding Partner | KD (nM) | Method | Reference |
| BRD9 Bromodomain | 5.1 ± 0.6 | ITC | [2] |
| VHL (binary) | 26 ± 9 | ITC | [3] |
| VHL (ternary with BRD9-BD) | 27 ± 3 | ITC | [2] |
Proteome-Wide Selectivity
Quantitative mass spectrometry-based proteomics in RI-1 cells treated with 100 nM this compound for 4 hours revealed a highly selective degradation profile. Among 6,273 quantified proteins, only BRD7 and BRD9 were observed to be significantly downregulated.[4] This provides strong evidence for the exquisite selectivity of this compound at the proteome level.
Selectivity Against Other Bromodomains
To further confirm its selectivity within the bromodomain family, live-cell kinetic analyses were performed using endogenously tagged proteins. These experiments demonstrated no degradation of BRD2, BRD3, BRD4, and the ATPase subunit of the SWI/SNF complex, SMARCA4, in the presence of this compound.[2][4]
Mechanism of Action
This compound functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system to eliminate target proteins.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.
Objective: To measure the binding affinity (KD) of this compound to the BRD9 bromodomain and VHL.
Materials:
-
MicroCal ITC instrument (e.g., PEAQ-ITC)
-
Purified recombinant BRD9 bromodomain protein
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
This compound compound
-
ITC Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP), filtered and degassed
-
DMSO (for compound dissolution, matched concentration in both protein and ligand solutions)
Protocol:
-
Sample Preparation:
-
Dialyze the protein (BRD9-BD or VBC) extensively against the ITC buffer to ensure buffer matching.
-
Determine the final protein concentration accurately using a spectrophotometer.
-
Prepare the this compound stock solution in 100% DMSO and then dilute it into the ITC buffer to the desired final concentration. The final DMSO concentration in the protein and ligand solutions must be identical.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the ITC buffer.
-
Set the experimental temperature to 25°C.
-
-
Loading the Calorimeter:
-
Sample Cell: Load the protein solution (e.g., 20 µM BRD9-BD) into the sample cell.
-
Injection Syringe: Load the this compound solution (e.g., 200 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL at 150-second intervals.
-
Set the stirring speed to 750 rpm.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change for each injection.
-
Subtract the heat of dilution, determined from a control titration of this compound into buffer.
-
Fit the resulting binding isotherm to a one-site binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
HiBiT Live-Cell Degradation Assay
This assay enables the quantitative measurement of protein degradation in real-time in living cells.
Objective: To determine the DC50 and degradation kinetics of this compound for BRD7 and BRD9.
Materials:
-
HEK293 cells with endogenously tagged HiBiT-BRD7 or HiBiT-BRD9 (generated via CRISPR/Cas9)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, clear-bottom 96-well assay plates
-
This compound compound
-
LgBiT protein and Nano-Glo® Live Cell Substrate
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the HiBiT-tagged HEK293 cells in white, clear-bottom 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the compound dilutions to the cells and incubate for the desired time points (e.g., for DC50 determination, incubate for 8 hours; for kinetic studies, proceed to measurement immediately).
-
-
Luminescence Measurement (Lytic Endpoint for DC50):
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate for 10 minutes at room temperature to lyse the cells and allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Luminescence Measurement (Kinetic Live-Cell):
-
Add the LgBiT protein and Nano-Glo® Live Cell Substrate to the cells just before adding the compound.
-
Immediately place the plate in a luminometer equipped with temperature control (37°C) and kinetic measurement capabilities.
-
Measure the luminescence at regular intervals over several hours.
-
-
Data Analysis:
-
For DC50 determination, normalize the luminescence signal to DMSO-treated controls and plot the percentage of remaining protein against the compound concentration. Fit the data to a dose-response curve.
-
For kinetic analysis, plot the luminescence signal over time to observe the rate of degradation.
-
Quantitative Mass Spectrometry Proteomics
This method provides an unbiased, proteome-wide view of protein abundance changes following compound treatment.
Objective: To assess the global selectivity of this compound-induced protein degradation.
Materials:
-
RI-1 cells
-
Cell culture medium and reagents
-
This compound and cis-VZ185 (negative control) compounds
-
Lysis buffer (e.g., urea-based buffer)
-
DTT, iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (for multiplexed quantification)
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
Protocol:
-
Cell Culture and Treatment:
-
Culture RI-1 cells to ~80% confluency.
-
Treat the cells in triplicate with DMSO (vehicle), 100 nM this compound, or 100 nM cis-VZ185 for 4 hours.
-
-
Sample Preparation:
-
Harvest and lyse the cells.
-
Reduce the disulfide bonds in the proteins with DTT and alkylate the cysteines with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (TMT):
-
Label the peptides from each condition with a different TMT reagent.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using HPLC to reduce complexity.
-
Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify the peptides and proteins using a database search algorithm (e.g., Sequest, MaxQuant).
-
Quantify the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment compared to the controls.
-
Conclusion
The data presented in this technical guide unequivocally establish this compound as a highly potent and selective degrader of BRD7 and BRD9. Its selectivity is supported by low nanomolar DC50 values for its target proteins, a clean proteomic profile showing no significant off-target degradation, and a lack of activity against other tested bromodomain-containing proteins. The detailed experimental protocols provided herein offer a framework for researchers to independently verify and further explore the properties of this compound and other PROTAC molecules. These characteristics make this compound an invaluable chemical tool for studying the biological functions of BRD7 and BRD9 and a promising starting point for the development of novel therapeutics.
References
VZ185: A Technical Guide to its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
VZ185 is a potent and selective dual degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cell's natural protein disposal machinery to specifically eliminate these target proteins.[3] BRD7 and BRD9 are integral subunits of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression.[4][5] By inducing the degradation of BRD7 and BRD9, this compound provides a powerful tool to probe the function of these proteins and presents a promising therapeutic strategy in diseases where their activity is dysregulated, such as certain cancers.[5][6][7] This technical guide provides an in-depth overview of the core effects of this compound on gene transcription, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Mechanism of Action: PROTAC-mediated Degradation of BRD7 and BRD9
This compound is a bifunctional molecule that simultaneously binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the bromodomain of BRD7 or BRD9.[4] This ternary complex formation facilitates the ubiquitination of BRD7 and BRD9, marking them for degradation by the proteasome.[3] This targeted protein degradation leads to a rapid and sustained depletion of cellular BRD7 and BRD9 levels.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.
| Parameter | BRD9 | BRD7 | Cell Line | Reference |
| DC50 (Degradation Concentration 50%) | 1.8 nM | 4.5 nM | RI-1 | [1] |
| DC50 | 2-8 nM | - | EOL-1, A-204 | [3] |
| Binding Affinity (KD to VHL) | \multicolumn{2}{c | }{30 nM (binary and ternary)} | - | [1] |
| Compound | Cell Line | EC50 (Half maximal effective concentration) | Reference |
| This compound | EOL-1 | 3.4 nM | [2] |
| This compound | A-204 | 39.8 nM | [2] |
Effect on Gene Transcription
The degradation of BRD7 and BRD9 by this compound leads to significant changes in gene expression. As components of the SWI/SNF complex, BRD7 and BRD9 play a role in regulating the accessibility of chromatin to the transcriptional machinery. Their removal, therefore, alters the transcriptional landscape of the cell.
Transcriptomic Consequences of BRD9 Degradation
While a comprehensive transcriptomic dataset for this compound is not publicly available, studies on other BRD9 degraders and BRD9 knockdown provide significant insights into the downstream effects on gene expression.
A key consequence of BRD9 degradation is the downregulation of ribosome biogenesis and rRNA processing pathways .[8][9] This is accompanied by a decrease in the expression of the master regulator MYC .[9] In synovial sarcoma, BRD9 degradation has been shown to reverse oncogenic gene expression programs.[6][7] In prostate cancer, knockdown of BRD9 resulted in the differential expression of over 2,400 genes.[10]
The following table summarizes a selection of gene ontology (GO) terms enriched among genes downregulated upon BRD9 deletion in malignant rhabdoid tumors.
| Gene Ontology (GO) Term | Description |
| Ribosome biogenesis | The process of making ribosomes, the cell's protein synthesis machinery. |
| rRNA metabolic process | The chemical reactions and pathways involving ribosomal RNA. |
| ncRNA processing | The modification and maturation of non-coding RNAs. |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human cell lines such as HeLa, RI-1, EOL-1, or A-204 can be used.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-100 nM). Treat cells for the desired duration (e.g., 4, 8, 16, or 24 hours). Include a DMSO-treated vehicle control.
Western Blotting for BRD7/BRD9 Degradation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against BRD7, BRD9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
RNA Extraction and RNA-Sequencing
This protocol is a representative workflow for analyzing transcriptomic changes following this compound treatment.
-
RNA Extraction:
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).[11]
-
Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value > 8 is generally recommended for high-quality RNA-seq.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA in a cell.
-
Fragment the remaining RNA into smaller pieces.
-
Synthesize first-strand complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Quantify the final library and assess its quality.
-
Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.
-
-
Bioinformatic Analysis:
-
Assess the quality of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify the expression level of each gene.
-
Perform differential gene expression analysis between this compound-treated and control samples to identify significantly up- and down-regulated genes.
-
Perform pathway and gene ontology analysis to identify the biological processes affected by this compound treatment.
-
Conclusion
This compound is a powerful chemical probe for studying the roles of BRD7 and BRD9 in gene regulation. Its ability to induce rapid and selective degradation of these proteins provides a means to investigate the downstream consequences on the transcriptome. The primary effect of this compound on gene transcription is mediated through the disruption of the SWI/SNF chromatin remodeling complex, leading to widespread changes in gene expression, most notably the downregulation of pathways involved in ribosome biogenesis and MYC-driven transcription. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate effects of this compound and other targeted protein degraders on cellular function.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 7. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
Methodological & Application
VZ185 In Vitro Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VZ185 is a potent and selective dual degrader of Bromodomain-containing protein 9 (BRD9) and its close homolog Bromodomain-containing protein 7 (BRD7).[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cell's natural protein disposal system to specifically eliminate these target proteins.[5] This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including its degradation efficiency and its effect on cell viability.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to BRD7/BRD9 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][6] This induced proximity facilitates the ubiquitination of BRD7 and BRD9, marking them for degradation by the proteasome.[5] This targeted protein degradation approach offers a powerful tool for studying the biological functions of BRD7 and BRD9 and holds therapeutic potential in diseases where these proteins are implicated, such as certain cancers.[1][7]
Caption: Mechanism of action of this compound as a PROTAC degrader.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cell lines and assay formats.
Table 1: this compound Degradation Potency (DC50)
| Target | Cell Line | Assay Method | DC50 (nM) | Incubation Time |
| BRD9 | RI-1 | Western Blot | 1.8 | 8 hours |
| BRD7 | RI-1 | Western Blot | 4.5 | 8 hours |
| HiBiT-BRD9 | HEK293 | Live-cell degradation | 4.0 | - |
| HiBiT-BRD7 | HEK293 | Live-cell degradation | 34.5 | - |
| BRD9 | EOL-1 | WES degradation assay | 2.3 | 18 hours |
| BRD9 | A-204 | WES degradation assay | 8.3 | 18 hours |
Data sourced from references:[3][6][8]
Table 2: this compound Cytotoxicity (EC50)
| Cell Line | Assay Method | EC50 (nM) |
| EOL-1 | CellTiter-Glo | 3.0 |
| A-402 | CellTiter-Glo | 40.0 |
Data sourced from reference:[9]
Experimental Protocols
Herein are detailed protocols for assessing the in vitro activity of this compound.
Protocol 1: Western Blot for BRD7/BRD9 Degradation
This protocol outlines the steps to quantify the degradation of endogenous BRD7 and BRD9 proteins following this compound treatment.
Materials:
-
Cell lines (e.g., RI-1, HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD7, anti-BRD9, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control for the desired time points (e.g., 2, 8, 16 hours).[7]
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD7, BRD9, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the BRD7/BRD9 signals to the loading control. Calculate the percentage of protein remaining relative to the DMSO control to determine DC50 values.
-
Caption: A simplified workflow for Western Blot analysis.
Protocol 2: HiBiT Assay for Live-Cell Protein Degradation
This protocol describes a sensitive, real-time method to measure the degradation of BRD7/BRD9 using CRISPR/Cas9-engineered cell lines expressing a HiBiT tag on the target proteins.
Materials:
-
HEK293 cells with endogenously tagged HiBiT-BRD7 or HiBiT-BRD9
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
LgBiT protein and lytic substrate (for endpoint assay) or Nano-Glo® Live Cell Substrate (for kinetic assay)
-
Luminometer
Procedure (Endpoint Assay):
-
Cell Seeding: Plate the HiBiT-tagged cells in a white, opaque-walled multi-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound or DMSO to the cells and incubate for the desired duration.
-
Reagent Preparation: Prepare the lytic detection reagent by mixing the lytic substrate and LgBiT protein in the lytic buffer.
-
Lysis and Measurement: Add the prepared lytic detection reagent to each well. Mix on an orbital shaker for a few minutes to induce lysis and then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signals to the DMSO control to calculate the percentage of remaining protein and determine the DC50.
Procedure (Kinetic Live-Cell Assay):
-
Cell Seeding: Plate the HiBiT-tagged cells that also express LgBiT in a white, opaque-walled multi-well plate.
-
Reagent and Compound Addition: Add the Nano-Glo® Live Cell Substrate to the wells, followed by the addition of this compound or DMSO.
-
Kinetic Measurement: Immediately place the plate in a luminometer pre-heated to 37°C and measure luminescence at regular intervals over a desired time course.
-
Data Analysis: Plot the luminescence signal over time to determine the rate of degradation.
Caption: General workflow for the HiBiT protein degradation assay.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells, to determine the cytotoxic effects of this compound.
Materials:
-
Cell lines (e.g., EOL-1, A-402)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled multi-well plates (96- or 384-well)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in an opaque-walled multi-well plate at a predetermined optimal density. Include wells with medium only for background measurements.
-
Compound Treatment: Add serial dilutions of this compound and a DMSO control to the wells and incubate for a specified period (e.g., 72 hours).
-
Assay Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement and Analysis: Record the luminescence using a plate reader. After subtracting the background, normalize the data to the DMSO-treated cells and plot a dose-response curve to calculate the EC50 value.[1][9][10]
Caption: Workflow for the CellTiter-Glo® cell viability assay.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. opnme.com [opnme.com]
- 5. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pardon Our Interruption [opnme.com]
- 9. ch.promega.com [ch.promega.com]
- 10. promega.com [promega.com]
Application Notes and Protocols: VZ185-Mediated BRD9 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
VZ185 is a potent and selective degrader of the bromodomain-containing proteins BRD9 and its close homolog BRD7.[1][2][3][4] As a proteolysis-targeting chimera (PROTAC), this compound functions by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of BRD9 and BRD7.[1][2][4] This application note provides a detailed protocol for assessing the degradation of BRD9 in cultured cells upon treatment with this compound using western blotting. Additionally, it summarizes the degradation efficiency of this compound across various cell lines and experimental conditions.
Introduction
BRD9 is a subunit of the BAF (SWI/SNF) chromatin remodeling complex, which plays a critical role in regulating gene expression.[1][2] Dysregulation of BRD9 has been implicated in several cancers, making it an attractive therapeutic target.[1][5] this compound is a heterobifunctional molecule that recruits BRD9 to the VHL E3 ligase, leading to its ubiquitination and degradation by the proteasome.[1][6] This targeted protein degradation approach offers a powerful tool to study the function of BRD9 and explore its therapeutic potential. Western blotting is a fundamental technique to quantify the reduction in BRD9 protein levels following this compound treatment.
Mechanism of Action of this compound
This compound is a PROTAC that simultaneously binds to BRD9 and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin from the E3 ligase to BRD9. Poly-ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of this compound-induced BRD9 degradation.
Quantitative Data Summary
The following table summarizes the reported degradation potency (DC50) and cytotoxic effects (EC50) of this compound in various cancer cell lines. DC50 represents the concentration of this compound required to degrade 50% of the target protein, while EC50 is the concentration required to inhibit 50% of cell viability.
| Cell Line | Target Protein | DC50 (nM) | Time (h) | Assay Type | Reference |
| RI-1 | BRD9 | 1.76 | 8 | Western Blot | [1] |
| RI-1 | BRD7 | 4.5 | 8 | Western Blot | [1] |
| EOL-1 | BRD9 | 2 - 8 | 18 | WES | [7][8] |
| A-204 | BRD9 | 2 - 8 | 18 | WES | [7][8] |
| HEK293 | HiBiT-BRD9 | 4.0 | Not Specified | Live-cell degradation | [8] |
| HEK293 | HiBiT-BRD7 | 34.5 | Not Specified | Live-cell degradation | [8] |
| EOL-1 | - | 3 | Not Specified | Cytotoxicity | [7] |
| A-402 | - | 40 | Not Specified | Cytotoxicity | [7] |
Experimental Protocol: Western Blot for BRD9 Degradation
This protocol outlines the steps to assess this compound-mediated BRD9 degradation in cultured cells.
Caption: Experimental workflow for BRD9 western blot.
Materials and Reagents
-
Cell Lines: RI-1, HeLa, HEK293, EOL-1, or A-204 cells.[1][7]
-
This compound: Prepare stock solutions in DMSO.
-
Negative Control: cis-VZ185 (optional).[2]
-
Proteasome Inhibitor: MG132 (optional, as a control).[1]
-
Cell Culture Medium and Supplements: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer (or similar)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Precast Polyacrylamide Gels (e.g., 4-15%)
-
Running Buffer (e.g., Tris/Glycine/SDS)
-
Transfer Buffer (e.g., Tris/Glycine/Methanol)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-BRD9 polyclonal antibody.[9]
-
Mouse or rabbit anti-β-actin, anti-GAPDH, or anti-β-tubulin antibody (for loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate (ECL)
-
Western Blot Imaging System
Procedure
1. Cell Culture and Treatment
1.1. Seed the desired cell line in appropriate culture plates or flasks and grow to 70-80% confluency.
1.2. Prepare serial dilutions of this compound in cell culture medium. A typical concentration range for a dose-response experiment is 0.1 nM to 1000 nM.[1] Include a DMSO vehicle control.
1.3. For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 nM or 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[1]
1.4. As a control for proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding this compound.[1]
1.5. Incubate the cells under standard culture conditions for the desired treatment duration.
2. Preparation of Cell Lysates
2.1. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
2.2. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
2.4. Incubate the lysate on ice for 30 minutes with periodic vortexing.
2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
2.6. Transfer the supernatant (whole-cell lysate) to a new tube.
3. Protein Quantification
3.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3.2. Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Electrotransfer
4.1. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
4.2. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
4.3. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
4.4. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunodetection
5.1. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
5.2. Incubate the membrane with the primary anti-BRD9 antibody diluted in blocking buffer overnight at 4°C. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.
5.3. Wash the membrane three times for 5-10 minutes each with TBST.
5.4. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
5.5. Wash the membrane three times for 10 minutes each with TBST.
5.6. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH).[5] Alternatively, a loading control antibody can be incubated simultaneously with the primary antibody if they are from different host species.
6. Detection and Data Analysis
6.1. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
6.2. Capture the chemiluminescent signal using a western blot imaging system.
6.3. Quantify the band intensities using image analysis software (e.g., ImageJ).
6.4. Normalize the intensity of the BRD9 band to the intensity of the corresponding loading control band.
6.5. Express the BRD9 protein levels in this compound-treated samples as a percentage of the DMSO vehicle control.
Selectivity of this compound
Multiplexed isobaric tagging mass spectrometry proteomic experiments have demonstrated that this compound is highly selective for the degradation of BRD7 and BRD9.[8] In RI-1 cells treated with 100 nM this compound for 4 hours, among 6,273 quantified proteins, only BRD7 and BRD9 showed a statistically significant decrease in abundance.[8] Furthermore, this compound does not induce the degradation of other bromodomain-containing proteins such as BRD2, BRD3, and BRD4.[4]
Conclusion
This compound is a valuable chemical probe for studying the biological functions of BRD9 and BRD7. The provided western blot protocol offers a reliable method to quantify the degradation of BRD9 in response to this compound treatment. This will enable researchers to investigate the downstream consequences of BRD9 degradation and to evaluate the therapeutic potential of targeting this protein in various disease models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. elifesciences.org [elifesciences.org]
VZ185: Application Notes and Protocols for Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
VZ185 is a potent and selective dual degrader of Bromodomain-containing protein 9 (BRD9) and its close homolog BRD7. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of its target proteins.[1][2] BRD9 is a subunit of the SWI/SNF chromatin remodeling complex and has been identified as a potential therapeutic target in various cancers.[3] While direct xenograft studies utilizing this compound have not been published, its favorable in vivo pharmacokinetic profile and potent in vitro anti-cancer activity suggest its potential for evaluation in xenograft mouse models.[4][5] This document provides detailed application notes and a generalized protocol for assessing the efficacy of this compound in a xenograft mouse model, based on its known characteristics and established methodologies for similar compounds.
Introduction
PROTACs represent a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2] this compound is a VHL-based PROTAC that effectively degrades BRD9 and BRD7.[6] BRD9 overexpression has been observed in several malignancies, including non-small cell lung cancer and cervical cancer.[7] Conversely, BRD7 has been proposed as a tumor suppressor.[7] The dual degradation of BRD7 and BRD9 by this compound presents a unique therapeutic strategy. Inactivation of the BRD7 gene has been shown to sensitize tumor cells to T cell-mediated killing, suggesting a potential role in cancer immunotherapy.[8] this compound has demonstrated potent cytotoxic effects in various cancer cell lines.[1]
Data Presentation
While specific in vivo efficacy data for this compound in xenograft models is not yet available, the following tables summarize its in vitro activity and pharmacokinetic properties, which are crucial for designing in vivo studies.
Table 1: In Vitro Degradation and Cytotoxicity of this compound
| Cell Line | Target | DC₅₀ (nM) | Dₘₐₓ (%) | EC₅₀ (nM) |
| RI-1 | BRD9 | 1.8 | >95 | - |
| RI-1 | BRD7 | 4.5 | >95 | - |
| HEK293 (HiBiT) | BRD9 | 4.0 | - | - |
| HEK293 (HiBiT) | BRD7 | 34.5 | - | - |
| EOL-1 (AML) | BRD9 | 2.3 | - | 3.4 |
| A-204 (Rhabdoid) | BRD9 | 8.3 | - | 39.8 |
Data sourced from opnMe.com.[5]
Table 2: In Vivo Pharmacokinetic Profile of this compound
| Species | Administration | Dose (mg/kg) | Clearance (% QH) | Mean Residence Time (h) | Oral Bioavailability (F%) |
| Mouse | i.v. | 5 | 12 | 2.1 | - |
| Mouse | s.c. | 5 | - | - | Quantitatively bioavailable |
| Rat | i.v. | 5 | 120 | 2.1 | - |
| Rat | s.c. | 5 | - | - | Quantitatively bioavailable |
Data sourced from opnMe.com.[5]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the BRD9/BRD7 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: this compound-mediated degradation of BRD9/BRD7 via the ubiquitin-proteasome system.
Xenograft Study Workflow
The following diagram outlines the key steps in a typical xenograft study to evaluate the anti-tumor efficacy of this compound.
References
- 1. pmjournal.ir [pmjournal.ir]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify this compound as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
Application Notes and Protocols for VZ185 in Synthetic Lethality Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VZ185, a potent and selective dual degrader of BRD7 and BRD9, to investigate synthetic lethality in cancer. The protocols outlined below are designed to facilitate the exploration of novel therapeutic strategies by identifying genetic vulnerabilities that, when combined with the degradation of BRD7 and BRD9, lead to cancer cell death.
Introduction to this compound and Synthetic Lethality
This compound is a proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of bromodomain-containing proteins BRD7 and BRD9.[1][2][3][4] It functions by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag BRD7 and BRD9 for proteasomal degradation.[4][5] BRD7 and BRD9 are components of the BAF (SWI/SNF) chromatin remodeling complex, which plays a crucial role in gene regulation.[6][7][8] Dysregulation of this complex is implicated in various cancers.[5][6][8]
Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events results in cell death, while each individual event is viable.[9][10][11] In cancer therapy, this can be exploited by targeting a gene or pathway that is essential for the survival of cancer cells harboring a specific mutation, while being non-essential for normal cells.[9][11][12] This approach promises highly selective cancer cell killing with minimal toxicity.
This document outlines protocols to identify synthetic lethal partners with BRD7/9 degradation using this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from published studies.
Table 1: this compound Degradation Potency (DC50)
| Cell Line | Target | DC50 (nM) | Assay Conditions | Reference |
| RI-1 | BRD7 | 4.5 | 8 hours treatment | [6] |
| RI-1 | BRD9 | 1.8 | 8 hours treatment | [7] |
| HEK293 (HiBiT-BRD7) | BRD7 | 34.5 | Live cell degradation | [2][6] |
| HEK293 (HiBiT-BRD9) | BRD9 | 4.0 | Live cell degradation | [2][6] |
| EOL-1 | BRD9 | 2.3 | 18 hours treatment | [3][8] |
| A-204 | BRD9 | 8.3 | 18 hours treatment | [3][8] |
| EOL-1, A-204 | BRD9 | 2 - 8 | Not specified | [1][13] |
Table 2: this compound Cytotoxicity (EC50/IC50)
| Cell Line | EC50/IC50 (nM) | Assay | Reference |
| EOL-1 | 3.4 | CellTiterGlo | [6][13] |
| A-402 | 39.8 | CellTiterGlo | [6] |
| A-204 | 39.81 | CellTiterGlo (7 days) | [1] |
| EOL-1 | 3.389 | CellTiterGlo (7 days) | [1] |
Table 3: this compound Binding Affinity (KD)
| Component | KD (nM) | Method | Reference |
| This compound:BRD9-BD | 5.1 ± 0.6 | ITC | [6] |
| This compound to VHL (binary and ternary) | 30 | ITC and FP | [7][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for a synthetic lethality screen.
Caption: Mechanism of this compound-induced degradation of BRD7/BRD9.
Caption: General workflow for a synthetic lethality screen with this compound.
Experimental Protocols
Protocol 1: Determining the Potency of this compound in a Cancer Cell Line Panel
Objective: To determine the half-maximal degradation concentration (DC50) of this compound for BRD7 and BRD9 and the half-maximal effective concentration (EC50) for cell viability in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and its negative control, cis-VZ185)
-
DMSO (vehicle control)
-
96-well plates
-
Reagents for Western blotting (primary antibodies for BRD7, BRD9, and a loading control like β-actin or GAPDH; secondary antibodies)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment. The optimal seeding density should be determined for each cell line.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment (for DC50):
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include DMSO as a vehicle control and cis-VZ185 as a negative control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate for a predetermined time (e.g., 8, 18, or 24 hours) to assess protein degradation.
-
-
Western Blotting (for DC50):
-
After incubation, wash the cells with PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BRD7, BRD9, and a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize to the loading control. The DC50 is the concentration of this compound that results in a 50% reduction in the protein level compared to the DMSO control.
-
-
Compound Treatment (for EC50):
-
Prepare a serial dilution of this compound as described in step 2.
-
Treat the cells and incubate for a longer period, typically 72 hours to 7 days, to assess the effect on cell proliferation.
-
-
Cell Viability Assay (for EC50):
-
After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the DMSO control and plot the cell viability against the log of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit.
-
Protocol 2: Synthetic Lethality Screen with this compound in a Genetically Diverse Cancer Cell Line Panel
Objective: To identify genetic mutations or molecular signatures that confer sensitivity to this compound-mediated degradation of BRD7/9.
Materials:
-
A large panel of well-characterized cancer cell lines (e.g., the NCI-60 or the Cancer Cell Line Encyclopedia)
-
This compound
-
Materials for high-throughput cell viability assays (e.g., 384-well plates, automated liquid handlers)
-
Genomic and transcriptomic data for the cell line panel
Procedure:
-
High-Throughput Screening:
-
Perform a dose-response cell viability screen with this compound across the entire cell line panel as described in Protocol 1, steps 4 and 5, but in a high-throughput format.
-
-
Data Analysis:
-
Calculate the EC50 value for each cell line.
-
Correlate the EC50 values with the genomic and transcriptomic data of the cell lines. Look for associations between sensitivity to this compound and the presence of specific mutations, gene expression patterns, or pathway alterations.
-
Bioinformatic analysis can help identify potential synthetic lethal interactions.
-
Protocol 3: Validation of a Putative Synthetic Lethal Interaction using CRISPR/Cas9-Engineered Isogenic Cell Lines
Objective: To validate a synthetic lethal interaction identified from the screen by testing the effect of this compound in isogenic cell lines that differ only in the status of the gene of interest.
Materials:
-
A cancer cell line that is relatively resistant to this compound.
-
CRISPR/Cas9 system to knock out the gene of interest (e.g., lentiviral vectors expressing Cas9 and a specific gRNA).
-
This compound
-
Materials for cell viability and apoptosis assays (e.g., Annexin V/PI staining).
Procedure:
-
Generation of Isogenic Cell Lines:
-
Use CRISPR/Cas9 to generate a knockout of the candidate synthetic lethal partner gene in the chosen this compound-resistant cell line.
-
Select and validate the knockout clones by sequencing and Western blotting.
-
Use a non-targeting gRNA as a control.
-
-
Characterization of Isogenic Lines:
-
Treat both the parental (wild-type) and the knockout cell lines with a range of this compound concentrations.
-
Perform cell viability assays as described in Protocol 1. A significant decrease in the EC50 in the knockout line compared to the parental line would confirm the synthetic lethal interaction.
-
Perform apoptosis assays (e.g., Annexin V staining followed by flow cytometry) to confirm that the decreased viability is due to induced cell death.
-
Conclusion
This compound is a valuable tool for exploring the therapeutic potential of targeting BRD7 and BRD9. The protocols described here provide a framework for identifying and validating novel synthetic lethal interactions, which could lead to the development of targeted cancer therapies for patients with specific genetic profiles. It is crucial to include the inactive diastereomer, cis-VZ185, as a negative control in all experiments to ensure that the observed effects are due to the degradation of BRD7/9 and not off-target effects of the chemical scaffold.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify this compound as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eubopen.org [eubopen.org]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. A New Way to Target Cancers Using ‘Synthetic Lethality’ [today.ucsd.edu]
- 10. Synthetic lethality in cancer: a protocol for scoping review of gene interactions from synthetic lethal screens and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Application and research progress of synthetic lethality in the development of anticancer therapeutic drugs [frontiersin.org]
- 13. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify this compound as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Identification of VZ185 Resistance and Sensitivity Genes using Genome-Wide CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for employing a genome-wide CRISPR-Cas9 screen in combination with VZ185 treatment. This compound is a potent and selective degrader of the bromodomain-containing proteins BRD7 and BRD9, which are components of the SWI/SNF chromatin remodeling complex.[1][2] By combining the power of CRISPR-mediated gene knockout with the targeted protein degradation of this compound, researchers can systematically identify genes and pathways that modulate cellular sensitivity or resistance to this class of degraders. This approach is invaluable for elucidating the mechanism of action, identifying novel drug targets, and understanding potential resistance mechanisms in cancer and other diseases.
Introduction to this compound
This compound is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces the degradation of BRD7 and BRD9.[1][3] It functions by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, bringing it into proximity with BRD7 and BRD9, leading to their ubiquitination and subsequent degradation by the proteasome.[1] The degradation of these proteins has been shown to have potential therapeutic implications, including sensitizing tumor cells to T cell-mediated killing.[1]
Quantitative Data: this compound Activity
The following tables summarize the degradation potency and cellular activity of this compound in various cell lines.
Table 1: this compound Degradation Potency (DC50)
| Target | Cell Line | DC50 (nM) | Reference |
| BRD9 | RI-1 | 1.8 | [2] |
| BRD7 | RI-1 | 4.5 | [2] |
| BRD9 | HEK293 (HiBiT-BRD9) | 4.0 | [3] |
| BRD7 | HEK293 (HiBiT-BRD7) | 34.5 | [3] |
| BRD9 | EOL-1 | 2.3 | [3] |
| BRD9 | A204 | 8.3 | [3] |
Table 2: this compound Cellular Viability (EC50)
| Cell Line | EC50 (nM) | Reference |
| EOL-1 | 3.4 | [3] |
| A204 | 39.8 | [3] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound induces the degradation of BRD7 and BRD9.
Caption: this compound forms a ternary complex with VHL and BRD7/9, leading to ubiquitination and proteasomal degradation.
CRISPR Screen Experimental Workflow
The diagram below outlines the key steps for a genome-wide CRISPR screen to identify genes conferring resistance or sensitivity to this compound.
Caption: Workflow for a pooled genome-wide CRISPR screen with this compound treatment.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Sensitivity/Resistance
This protocol outlines a pooled, negative selection (dropout) and positive selection screen to identify genes that, when knocked out, confer sensitivity or resistance to this compound, respectively.
1. Cell Line Preparation:
-
Select a cancer cell line of interest that is sensitive to this compound treatment.
-
Stably express Cas9 nuclease in the chosen cell line. This can be achieved by lentiviral transduction followed by selection (e.g., with puromycin or blasticidin).
-
Validate Cas9 activity in the generated cell line.
2. Lentiviral sgRNA Library Production:
-
Amplify a genome-wide sgRNA library (e.g., GeCKO, Brunello) by electroporation into competent E. coli.[4]
-
Isolate the plasmid DNA from the amplified library.
-
Co-transfect the sgRNA library plasmid pool along with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Harvest the virus-containing supernatant and determine the viral titer.
3. Lentiviral Transduction of Cas9-Expressing Cells:
-
Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to achieve at least 300-500x coverage of the sgRNA library.[4]
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin if the sgRNA vector contains a resistance cassette).
4. This compound Treatment:
-
Approximately 7 days after initial library infection to allow for gene editing and protein depletion, split the cell population into two groups.[4]
-
Control Group: Treat with DMSO.
-
Treatment Group: Treat with a predetermined concentration of this compound. The concentration should be optimized to achieve significant but not complete cell killing (e.g., EC50-EC80).
-
Culture the cells for a sufficient duration (e.g., 14 population doublings) to allow for the enrichment or depletion of specific sgRNA-containing populations.[4]
5. Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cell pellets from the initial population (T0), the DMSO-treated, and the this compound-treated populations. Ensure each pellet contains at least 300-fold coverage of the library.[4]
-
Extract genomic DNA from each cell pellet.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.[4]
-
Purify the PCR products and submit them for next-generation sequencing (NGS).[4]
6. Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Normalize the read counts.
-
Compare the sgRNA abundance in the this compound-treated population to the DMSO-treated population.
-
For Resistance Genes: Identify sgRNAs that are significantly enriched in the this compound-treated population. These sgRNAs target genes whose knockout confers resistance to this compound.
-
For Sensitivity Genes: Identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control. These sgRNAs target genes whose knockout enhances the cytotoxic effects of this compound.
-
Perform pathway analysis on the identified hit genes to understand the biological processes involved in the response to this compound.
Protocol 2: Validation of Candidate Genes
It is crucial to validate the top candidate genes identified from the primary screen.
1. Individual Gene Knockout:
-
Design 2-3 independent sgRNAs targeting each candidate gene.
-
Transduce the Cas9-expressing cell line with individual sgRNAs.
-
Confirm gene knockout by Western blot or genomic sequencing.
2. This compound Dose-Response Assay:
-
Plate the individual knockout cell lines and a control cell line (e.g., expressing a non-targeting sgRNA).
-
Treat the cells with a range of this compound concentrations.
-
After a set incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Compare the dose-response curves of the knockout cell lines to the control to confirm a shift in sensitivity or resistance to this compound.
Conclusion
The combination of CRISPR-Cas9 screening with this compound treatment provides a powerful and unbiased approach to dissect the cellular response to this potent BRD7 and BRD9 degrader. The protocols and data presented here offer a framework for researchers to identify novel genetic determinants of drug efficacy and resistance, ultimately accelerating the development of targeted therapies.
References
VZ185 for Proteomic Analysis of the BRD7/9 Interactome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing proteins BRD7 and BRD9 are integral components of distinct SWI/SNF (BAF) chromatin remodeling complexes and have emerged as significant targets in cancer therapy. BRD7 acts as a tumor suppressor, involved in pathways such as p53 and Wnt/β-catenin, while BRD9 is implicated in oncogenic processes, including the STAT5 and androgen receptor signaling pathways.[1][2][3][4][5][6][7][8][9] Understanding the protein-protein interaction networks, or "interactomes," of BRD7 and BRD9 is crucial for elucidating their functions and the consequences of their therapeutic targeting.
VZ185 is a potent and selective dual degrader of BRD7 and BRD9.[10][11][12][13] As a proteolysis-targeting chimera (PROTAC), this compound induces the ubiquitination and subsequent proteasomal degradation of these proteins. This targeted degradation provides a powerful tool to dissect the BRD7 and BRD9 interactomes by identifying proteins that are released from their respective complexes upon their degradation. This application note provides a framework for utilizing this compound in conjunction with quantitative proteomics to analyze the BRD7 and BRD9 interactomes.
Principle of the Method
The experimental approach involves treating cells with this compound to induce the degradation of BRD7 and BRD9. Subsequently, immunoprecipitation of the remaining protein complexes, followed by mass spectrometry (IP-MS), allows for the identification and quantification of interacting proteins. By comparing the interactomes of BRD7 and BRD9 in this compound-treated versus vehicle-treated cells, researchers can identify proteins whose association is dependent on the presence of BRD7 or BRD9.
Quantitative Data Summary
The following tables summarize the degradation efficiency of this compound and provide a list of known interactors of BRD7 and BRD9 that could be expected to show reduced abundance in co-immunoprecipitation experiments following this compound treatment.
Table 1: this compound Degradation Activity
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD9 | RI-1 | 1.8 | >95 | [13] |
| BRD7 | RI-1 | 4.5 | >95 | [13] |
| BRD9 | EOL-1 | 2.3 | - | [10] |
| BRD9 | A204 | 8.3 | - | [10] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Known Interactors of BRD7 and BRD9
| Protein | Interacts with BRD7 | Interacts with BRD9 | Putative Function in Complex | Reference |
| SMARCA4/BRG1 | Yes | Yes | SWI/SNF complex core ATPase | [14][15][16] |
| SMARCC1/BAF155 | Yes | Yes | SWI/SNF complex core subunit | [14][15][16] |
| ARID2 | Yes | No | PBAF-specific SWI/SNF subunit | [15] |
| PBRM1 | Yes | No | PBAF-specific SWI/SNF subunit | [17] |
| SMARCD1 | No | Yes | SWI/SNF complex core subunit | [8][16] |
| SS18 | No | Yes | GBAF-specific SWI/SNF subunit | [16] |
| TP53 | Yes | No | Tumor suppressor | [1][2][4] |
| BRCA1 | Yes | No | DNA repair | [1][10] |
| p85α (PIK3R1) | Yes | No | PI3K signaling | [18] |
| PRMT5 | Yes | No | Arginine methyltransferase | [14] |
| Androgen Receptor (AR) | No | Yes | Nuclear receptor | [7] |
| BRD4 | No | Yes | BET family protein | [17][19] |
Experimental Protocols
This section outlines a general workflow for the proteomic analysis of the BRD7/9 interactome using this compound.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line endogenously expressing BRD7 and BRD9 (e.g., RI-1, EOL-1, A204).
-
Cell Culture: Culture cells to 70-80% confluency under standard conditions.
-
This compound Treatment: Treat cells with this compound at a concentration known to induce maximal degradation (e.g., 100 nM for 4-8 hours). Include a vehicle control (DMSO) and a negative control compound (cis-VZ185) that binds to BRD7/9 but does not induce degradation.[12]
Cell Lysis
-
Harvesting: After treatment, wash cells with ice-cold PBS and harvest by scraping or centrifugation.
-
Lysis Buffer: Lyse cell pellets in a suitable immunoprecipitation (IP) lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Sonication: Briefly sonicate the lysate to ensure complete lysis and shear chromatin.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
Immunoprecipitation (IP)
-
Antibody Selection: Use a validated antibody specific for either BRD7 or BRD9 for immunoprecipitation.
-
Pre-clearing: (Optional) Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Antibody Incubation: Incubate the clarified lysate with the anti-BRD7 or anti-BRD9 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and wash them extensively (3-5 times) with IP wash buffer (a less stringent version of the lysis buffer) to remove non-specifically bound proteins.
On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or by on-bead digestion). For mass spectrometry, on-bead digestion is often preferred to minimize antibody contamination.
-
Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate. Then, add an alkylating agent (e.g., iodoacetamide).
-
Tryptic Digestion: Add trypsin to the bead slurry and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Cleanup: Collect the supernatant containing the peptides and desalt it using a C18 StageTip or equivalent.
LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
-
Interactome Comparison: Compare the protein intensities in the this compound-treated samples to the vehicle-treated samples for both BRD7 and BRD9 IPs. Proteins that show a significant decrease in abundance in the this compound-treated samples are considered to be interactors that are dependent on the presence of BRD7 or BRD9.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound-induced degradation of BRD7 and BRD9.
Caption: Experimental workflow for interactome analysis using this compound.
Caption: Simplified overview of BRD7 signaling pathway interactions.
Caption: Simplified overview of BRD9 signaling pathway interactions.
References
- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. BRD7: a novel tumor suppressor gene in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify this compound as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bromodomain protein 7 interacts with PRMT5 and PRC2, and is involved in transcriptional repression of their target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. uniprot.org [uniprot.org]
- 17. Exploring the Value of BRD9 as a Biomarker, Therapeutic Target and Co-Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BRD7, a tumor suppressor, interacts with p85alpha and regulates PI3K activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
VZ185: A Potent and Selective Dual Degrader of BRD7 and BRD9 for Targeted Protein Degradation Studies
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
VZ185 is a potent, fast, and selective dual degrader of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9), which are subunits of the BAF (PBAF) and BAF chromatin remodeling complexes, respectively.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of BRD7 and BRD9.[3][4] This targeted protein degradation approach offers a powerful tool to study the biological functions of these proteins and explore their therapeutic potential.[5] BRD9 is implicated in several cancers, while BRD7 has been proposed as a tumor suppressor gene, making this compound a valuable chemical probe for cancer research.[1][6]
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomains of BRD7 and BRD9, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[3][4] The formation of a ternary complex between this compound, BRD7/9, and VHL leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4] This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules.[3]
Caption: Mechanism of action of this compound as a PROTAC degrader.
Quantitative Data
This compound has been shown to be a potent and selective degrader of BRD7 and BRD9 across various cell lines. The following tables summarize the key quantitative data for this compound.
Table 1: Degradation Potency (DC50) of this compound
| Cell Line | Target | DC50 (nM) | Assay Method | Reference |
| RI-1 | BRD9 | 1.8 | Western Blot (8h) | [7][8] |
| RI-1 | BRD7 | 4.5 | Western Blot (8h) | [7][8] |
| HEK293 | HiBiT-BRD9 | 4.0 | Live-cell luminescence | [8][9] |
| HEK293 | HiBiT-BRD7 | 34.5 | Live-cell luminescence | [8][9] |
| EOL-1 | BRD9 | 2.3 | WES assay (18h) | [9] |
| A-204 | BRD9 | 8.3 | WES assay (18h) | [9] |
| EOL-1 | BRD9 | 2-8 | Not Specified | [1][10] |
| A-204 | BRD9 | 2-8 | Not Specified | [1][10] |
Table 2: Cytotoxicity (EC50) of this compound
| Cell Line | EC50 (nM) | Assay Method | Reference |
| EOL-1 | 3.0 | CellTiter-Glo | [10] |
| A-402 | 40.0 | CellTiter-Glo | [10] |
| EOL-1 | 3.4 | CellTiter-Glo | [9] |
| A-204 | 39.8 | CellTiter-Glo | [9] |
Table 3: Binding Affinity (KD) of this compound
| Binding Partner | KD (nM) | Assay Method | Reference |
| VHL | 26 ± 9 | ITC | [8] |
| VHL (in presence of BRD9-BD) | 27 ± 3 | ITC | [8] |
| BRD9-BD | 5.1 ± 0.6 | ITC | [8] |
| VHL | 35 ± 5 | FP | [8] |
| VHL (in presence of BRD9-BD) | 35 ± 6 | FP | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Western Blot for BRD7/9 Degradation
This protocol is for determining the extent of BRD7 and BRD9 degradation in cells treated with this compound.
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cell line of interest (e.g., RI-1, EOL-1, A-204)
-
Cell culture medium and supplements
-
This compound (and cis-VZ185 as a negative control)
-
DMSO
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-BRD7, anti-BRD9, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and the negative control, cis-VZ185, for a specified time (e.g., 2, 4, 8, or 18 hours).[1][9] A DMSO control should also be included.
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples before loading.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 2: Live-Cell Degradation Assay (e.g., HiBiT Assay)
This protocol allows for the real-time monitoring of protein degradation in living cells.
Materials:
-
HEK293 cells endogenously expressing HiBiT-tagged BRD7 or BRD9.[4]
-
Cell culture medium and supplements.
-
This compound.
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
Plate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in a white, clear-bottom 96-well plate.
-
Treatment: Add this compound at various concentrations to the wells.
-
Luminescence Measurement:
-
At desired time points, add the Nano-Glo® HiBiT lytic reagent to the wells.
-
Incubate according to the manufacturer's instructions to lyse the cells and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescent signal to a DMSO control.
-
Plot the data to determine the rate of degradation and calculate the DC50 value.[4]
-
Protocol 3: Proteomic Analysis of this compound Selectivity
This protocol is used to assess the global selectivity of this compound-induced protein degradation.
Materials:
-
Cell line of interest (e.g., RI-1).[7]
-
This compound and cis-VZ185.
-
Reagents for cell lysis and protein extraction.
-
Reagents for protein digestion (e.g., trypsin).
-
Tandem Mass Tag (TMT) labeling reagents (for quantitative proteomics).
-
LC-MS/MS instrumentation.
-
Data analysis software.
Procedure:
-
Cell Treatment and Lysis: Treat cells in triplicate with DMSO, 100 nM this compound, or 100 nM cis-VZ185 for a specified time (e.g., 4 hours).[7] Harvest and lyse the cells.
-
Protein Digestion and Labeling:
-
Extract and quantify the protein from each sample.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with a different TMT reagent.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
Signaling Pathway Context
BRD7 and BRD9 are components of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[1][7] The degradation of BRD7 and BRD9 by this compound can therefore have significant downstream effects on gene transcription and cellular processes.
Caption: Role of BRD7/9 in the SWI/SNF pathway.
Summary
This compound is a well-characterized and highly selective chemical probe for inducing the degradation of BRD7 and BRD9. Its potency and rapid action make it an excellent tool for studying the roles of these proteins in health and disease. The protocols provided here offer a starting point for researchers to utilize this compound in their targeted protein degradation studies. For optimal experimental design, it is recommended to include the inactive diastereomer, cis-VZ185, as a negative control to ensure that the observed effects are due to protein degradation and not other pharmacological activities of the compound.[7][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify this compound as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify this compound as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. eubopen.org [eubopen.org]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: VZ185 Co-treatment with Other Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
VZ185 is a potent, fast, and selective dual degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of its target proteins.[1][3][4] BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[5][6] Dysregulation of this complex is implicated in various malignancies, making BRD9 an attractive therapeutic target.[5][6] Preclinical studies have demonstrated that the degradation of BRD9 can lead to anti-proliferative effects and apoptosis in cancer cells, including those of hematological origin.[6][7]
The therapeutic potential of this compound may be enhanced through combination with other anti-cancer agents. By targeting complementary pathways, co-treatment strategies can potentially increase efficacy, overcome resistance, and allow for reduced drug dosages, thereby minimizing toxicity. These application notes provide a comprehensive overview of the rationale and methodologies for investigating this compound in combination with other cancer therapeutics, including chemotherapy, targeted agents, and inhibitors of key survival pathways.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that links a ligand for BRD7/9 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This binding induces the formation of a ternary complex between BRD7/9 and VHL, leading to the polyubiquitination of BRD7/9 and their subsequent degradation by the proteasome. The degradation of BRD9 has been shown to disrupt ribosome biogenesis and downregulate the expression of key oncogenes such as MYC, ultimately inhibiting cancer cell growth and survival.[6][8]
Rationale for Co-treatment Strategies
The degradation of BRD9 by this compound can create vulnerabilities in cancer cells that can be exploited by other therapeutic agents.
-
Chemotherapy: BRD9 degradation has been shown to potentiate the effects of chemotherapeutic agents such as doxorubicin in acute lymphoblastic leukemia and multiple myeloma.[5] This suggests that this compound could act as a chemosensitizer.
-
Targeted Therapy (Pomalidomide): Synergy has been observed between BRD9 degraders and the immunomodulatory drug (IMiD) pomalidomide in multiple myeloma cell lines.[9][10][11] This combination leads to enhanced downregulation of MYC and Ikaros family proteins (IKZF1/3).[11]
-
PARP Inhibitors: The SWI/SNF complex, of which BRD7/9 are members, is involved in DNA repair.[6] Combining this compound with PARP inhibitors could be a synthetic lethal strategy, particularly in cancers with underlying DNA damage response deficiencies. While direct evidence for this compound is pending, the combination of BET bromodomain inhibitors (which target BRD4) with PARP inhibitors has shown synergy in ovarian cancer.[12][13]
-
BCL-2 Inhibitors: BRD9 degradation can induce apoptosis.[6][14] Combining this compound with BCL-2 inhibitors, which block the anti-apoptotic protein BCL-2, could lead to a more profound apoptotic response in cancer cells.
Quantitative Data from Preclinical Combination Studies
While specific quantitative data for this compound in combination therapies is not yet widely published, studies on other BRD9 degraders provide valuable insights into the potential for synergistic interactions.
| Cell Line | Combination Agent | BRD9 Degrader | Combination Index (CI) | Synergy Level | Reference |
| Multiple Myeloma | |||||
| H929 | Pomalidomide | QA-68 | < 1.0 | Synergistic | [11] |
| RPMI-8226 | Pomalidomide | EA-89 (inhibitor) | < 1.0 | Synergistic | [11] |
| Acute Lymphoblastic Leukemia | |||||
| RS4;11 | Doxorubicin | QA-68 | < 1.0 | Synergistic | [5] |
| SEM | Doxorubicin | QA-68 | < 1.0 | Synergistic | [5] |
| NALM6 | Doxorubicin | QA-68 | < 1.0 | Synergistic | [5] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15][16]
Experimental Protocols
In Vitro Synergy Assessment
A standard workflow for assessing the synergistic effects of this compound in combination with another therapeutic agent involves cell viability assays, synergy analysis, and confirmation of the mechanism of action.
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination agent individually and to assess the effect of the combination on cell viability.
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent.
-
Treat the cells with a matrix of drug concentrations, including single-agent controls and combination treatments at various ratios.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Measure cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.
-
2. Synergy Analysis (using CalcuSyn/CompuSyn Software)
-
Objective: To quantitatively determine the interaction between this compound and the combination agent.
-
Protocol:
-
Input the dose-response data from the cell viability assay into the CalcuSyn or CompuSyn software.[7][15][17][18]
-
The software will calculate the Combination Index (CI) based on the Chou-Talalay method.[17]
-
Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
3. Clonogenic Survival Assay
-
Objective: To assess the long-term effect of the drug combination on the ability of single cells to form colonies.
-
Protocol:
-
Treat cancer cells with this compound, the combination agent, or the combination for a specified period.
-
Plate a known number of viable cells into 6-well plates and incubate for 1-3 weeks until colonies are visible.[1][19]
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells) to determine the surviving fraction for each treatment group.
-
4. Apoptosis Assay (Annexin V Staining)
-
Objective: To determine if the synergistic effect of the drug combination is due to an increase in apoptosis.
-
Protocol:
-
Treat cells with this compound, the combination agent, or the combination for a specified time.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9][10][20]
-
Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
-
5. Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the observed synergy by examining changes in key signaling proteins.
-
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., BRD9, MYC, BCL-2, cleaved PARP, γH2AX) and a loading control (e.g., β-actin or GAPDH).[3][21][22][23]
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
In Vivo Synergy Assessment
1. Xenograft Tumor Model
-
Objective: To evaluate the in vivo efficacy of this compound in combination with another therapeutic agent in a preclinical animal model.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).[24][25][26][27]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, this compound + Combination Agent).
-
Drug Administration: Administer the drugs according to a predetermined dosing schedule and route. Dosing for common combination agents can be found in the literature (e.g., Doxorubicin: 2-5 mg/kg weekly via intravenous or intraperitoneal injection; Pomalidomide: daily oral gavage).[28][29][30][31][32]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Analysis: Calculate tumor growth inhibition (TGI) for each treatment group and statistically compare the combination group to the single-agent and vehicle groups to assess for synergistic effects.
-
Signaling Pathways and Rationale for Combinations
The degradation of BRD9 by this compound impacts multiple signaling pathways that are critical for cancer cell survival and proliferation. Understanding these pathways provides a strong rationale for specific co-treatment strategies.
Conclusion
This compound, as a selective degrader of BRD7 and BRD9, holds significant promise as a novel cancer therapeutic. Its potential can be further amplified through strategic combination with existing anti-cancer drugs. The protocols and rationale outlined in these application notes provide a framework for the preclinical evaluation of this compound co-treatment regimens. By systematically assessing synergy and elucidating the underlying molecular mechanisms, researchers can identify effective combination strategies for future clinical development, ultimately aiming to improve patient outcomes.
References
- 1. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CalcuSyn, Version 2.0 [norecopa.no]
- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. BET Bromodomain Inhibition Synergizes with PARP Inhibitor in Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Clonogenic Assay [bio-protocol.org]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. edspace.american.edu [edspace.american.edu]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 28. Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice: A comprehensive analysis of single and multiple-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. reference.medscape.com [reference.medscape.com]
- 30. Effects of Cyclophosphamide and/or Doxorubicin in a Murine Model of Postchemotherapy Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 32. medac.eu [medac.eu]
Troubleshooting & Optimization
VZ185 not degrading BRD9 troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with BRD9 degradation using the PROTAC degrader VZ185.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, fast, and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the BRD9 protein, and its close homolog BRD7.[1][2][3][4] It functions as a bifunctional molecule: one end binds to the BRD9 protein, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][5] This proximity induces the ubiquitination of BRD9, marking it for degradation by the cell's proteasome.[4]
Q2: What is the expected outcome of a successful this compound experiment?
A successful experiment will result in a significant reduction in the cellular levels of BRD9 protein. This can be observed as a decrease in band intensity on a Western blot or a reduction in signal in other protein quantification assays. This compound has demonstrated high degradation efficiency, with a Dmax of 95% in RI-1 cell lines.[2][3]
Q3: Is there a negative control available for this compound?
Yes, cis-VZ185 is the recommended negative control.[1][2][3] This molecule is a diastereoisomer of this compound and can bind to BRD9 but is unable to recruit the VHL E3 ligase.[1][2][3] Therefore, it should not induce the degradation of BRD9 and can be used to confirm that the observed degradation is due to the PROTAC mechanism.
Troubleshooting Guide: this compound Not Degrading BRD9
Problem 1: No or minimal degradation of BRD9 is observed.
Possible Cause 1: Suboptimal this compound Concentration (The "Hook Effect")
At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases.[6][7] This occurs because the bifunctional PROTAC molecules can form binary complexes with either BRD9 or the VHL E3 ligase, rather than the productive ternary complex (this compound-BRD9-VHL).
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., from 0.1 nM to 10 µM) to identify the optimal concentration for BRD9 degradation.
-
Analyze the dose-response curve: A bell-shaped curve is indicative of the hook effect. The peak of the curve represents the optimal concentration range for maximal degradation.
-
Possible Cause 2: Cell Line Specific Factors
The efficacy of this compound can be cell-line dependent.
-
Troubleshooting Steps:
-
Verify VHL E3 Ligase Expression: Confirm that the cell line used expresses sufficient levels of VHL, the E3 ligase recruited by this compound. This can be checked by Western blot or by consulting cell line databases. Low or absent VHL expression will prevent this compound-mediated degradation.
-
Assess BRD9 Expression: Ensure that your cell line expresses detectable levels of the target protein, BRD9.
-
Consider Cellular Uptake: PROTACs are relatively large molecules and may have poor cell permeability.[8][9][10][11] If possible, assess the cellular uptake of this compound in your cell line.
-
Possible Cause 3: Experimental Conditions
-
Troubleshooting Steps:
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration of this compound treatment for maximal BRD9 degradation.
-
Check this compound Integrity: Ensure that the this compound compound has been stored correctly (at -20°C or -80°C as a stock solution) and has not degraded.[12] Prepare fresh dilutions for each experiment.
-
Use the Negative Control: Always include the cis-VZ185 negative control to ensure that any observed effects are specific to the PROTAC activity of this compound.[1][2][3]
-
Problem 2: Inconsistent or not reproducible BRD9 degradation.
Possible Cause 1: Issues with Western Blotting Technique
-
Troubleshooting Steps:
-
Ensure Consistent Protein Loading: Quantify total protein concentration in your lysates (e.g., using a BCA assay) and load equal amounts for each sample.
-
Validate Antibodies: Use a validated primary antibody specific for BRD9 and an appropriate secondary antibody.
-
Optimize Transfer: Ensure efficient transfer of proteins from the gel to the membrane. Staining the membrane with Ponceau S after transfer can verify this.
-
Proper Blocking: Block the membrane sufficiently to minimize background noise.
-
Possible Cause 2: Cell Culture Variability
-
Troubleshooting Steps:
-
Maintain Consistent Cell Density and Passage Number: Changes in cell confluency or using cells at a high passage number can affect experimental outcomes.
-
Check for Contamination: Regularly test cell cultures for mycoplasma or other contaminants.
-
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various cell lines.
Table 1: this compound Degradation Potency (DC50)
| Cell Line | Target | DC50 (nM) | Assay Method | Reference |
| RI-1 | BRD9 | 1.8 | Western Blot (8h) | [2][3] |
| RI-1 | BRD7 | 4.5 | Western Blot (8h) | [2][3] |
| HEK293 | HiBiT-BRD9 | 4.0 | Live-cell degradation | [2][3] |
| HEK293 | HiBiT-BRD7 | 34.5 | Live-cell degradation | [2][3] |
| EOL-1 | BRD9 | 2.3 | WES assay (18h) | [2][3] |
| A204 | BRD9 | 8.3 | WES assay (18h) | [2][3] |
Table 2: this compound Cytotoxicity (EC50)
| Cell Line | EC50 (nM) | Assay Method | Reference |
| EOL-1 | 3.4 | CellTiterGlo | [2][3] |
| A-402 (A204) | 39.8 | CellTiterGlo | [2][3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (and cis-VZ185 as a negative control) for the desired time period. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is to determine if this compound treatment leads to the ubiquitination of BRD9.
-
Cell Transfection and Treatment:
-
Co-transfect cells with plasmids expressing HA-tagged ubiquitin and a plasmid for your protein of interest (if not endogenously expressed at sufficient levels).
-
After 24-48 hours, treat the cells with this compound, cis-VZ185, and a vehicle control for the desired time.
-
Include a proteasome inhibitor (e.g., MG132) in a subset of wells for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.
-
-
Immunoprecipitation:
-
Lyse the cells as described in the Western Blot protocol.
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-BRD9 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform Western blotting as described above, probing the membrane with an anti-HA antibody to detect ubiquitinated BRD9. A ladder of high molecular weight bands will indicate polyubiquitination.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol aims to confirm the formation of the this compound-BRD9-VHL ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with this compound, cis-VZ185, and a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Perform immunoprecipitation as described in the ubiquitination assay, using an antibody against either BRD9 or VHL.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated complexes and perform Western blotting.
-
If you immunoprecipitated with an anti-BRD9 antibody, probe the membrane with an anti-VHL antibody. The presence of a VHL band in the this compound-treated sample (and not in the controls) indicates the formation of the ternary complex.
-
Conversely, if you immunoprecipitated with an anti-VHL antibody, probe for BRD9.
-
Visualizations
Caption: this compound Mechanism of Action.
Caption: Troubleshooting Flowchart for this compound Experiments.
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify this compound as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing VZ185 Concentration for Maximum Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VZ185, a potent and selective dual degrader of BRD7 and BRD9.[1][2][3][4] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a small molecule designed to induce the degradation of specific proteins.[1][5] It functions as a dual degrader, targeting both BRD7 and BRD9 proteins for removal.[1][2][3] this compound works by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD7 and BRD9, leading to their ubiquitination and subsequent degradation by the proteasome.[6][7][]
Q2: What are the target proteins of this compound?
A2: The primary targets of this compound are the bromodomain-containing proteins BRD7 and BRD9.[1][2][3] It has been shown to be highly selective for these two proteins.[3]
Q3: What is the typical concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, potent degradation of BRD7 and BRD9 is typically observed in the low nanomolar range.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: What is cis-VZ185 and when should I use it?
A4: cis-VZ185 is the inactive diastereoisomer of this compound and serves as a crucial negative control.[1][9] While it can still bind to BRD7/9, it is unable to recruit the VHL E3 ligase, and therefore does not induce protein degradation.[1] It should be used in parallel with this compound to confirm that the observed degradation is a result of the specific PROTAC mechanism.
Q5: How stable is this compound?
A5: this compound has demonstrated high stability in both human and mouse plasma and microsomes, as well as good aqueous solubility, making it suitable for both in vitro and in vivo studies.[1][3]
II. Quantitative Data
The following tables summarize the degradation and cytotoxic potency of this compound in various cell lines.
Table 1: this compound Degradation Potency (DC50)
| Target | Cell Line | DC50 (nM) | Incubation Time | Reference |
| BRD9 | RI-1 | 1.8 | 8 hours | [1][10] |
| BRD7 | RI-1 | 4.5 | 8 hours | [1][10] |
| HiBiT-BRD9 | HEK293 | 4.0 | - | [10] |
| HiBiT-BRD7 | HEK293 | 34.5 | - | [10] |
| BRD9 | EOL-1 | 2.3 | 18 hours | [10] |
| BRD9 | A-204 | 8.3 | 18 hours | [10] |
Table 2: this compound Cytotoxic Potency (EC50)
| Cell Line | EC50 (nM) | Assay | Reference |
| EOL-1 | 3.4 | CellTiter-Glo | [10] |
| A-204 | 39.8 | CellTiter-Glo | [10] |
III. Experimental Protocols
Here are detailed methodologies for key experiments to determine the optimal this compound concentration.
Protocol 1: Dose-Response Experiment to Determine DC50
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of this compound.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A recommended starting range is from 1 pM to 10 µM to capture the full dose-response curve and identify a potential "hook effect". Also, prepare a vehicle control (e.g., DMSO) and a negative control using cis-VZ185 at the highest concentration used for this compound.
-
Treatment: Remove the existing medium from the cells and add the media containing the different concentrations of this compound, cis-VZ185, or vehicle control.
-
Incubation: Incubate the cells for a predetermined time, typically between 4 to 24 hours. The optimal time should be determined from a time-course experiment (see Protocol 2).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blot Analysis: Analyze the degradation of BRD7 and BRD9 by Western blot (see Protocol 3).
-
Data Analysis: Quantify the band intensities for BRD7, BRD9, and a loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated sample. Plot the percentage of remaining protein against the log of the this compound concentration and fit the data to a dose-response curve to determine the DC50 value.
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
This protocol helps identify the optimal duration of this compound treatment for maximum degradation.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Compound Preparation: Prepare this compound at a concentration known to induce significant degradation (e.g., 10-100 nM, based on initial dose-response data or literature).
-
Treatment: Treat the cells with this compound or a vehicle control.
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours) after treatment.
-
Analysis: Perform cell lysis, protein quantification, and Western blot analysis as described in Protocol 1 for each time point.
-
Data Interpretation: Determine the time point at which the maximum degradation (Dmax) is achieved. This will be the optimal incubation time for subsequent experiments.
Protocol 3: Western Blot Analysis of BRD7/BRD9 Degradation
This protocol details the Western blot procedure to visualize and quantify protein degradation.
-
Sample Preparation: Normalize the protein concentration of all cell lysates and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.
-
Quantification: Use image analysis software to quantify the band intensities.
IV. Troubleshooting Guide
Q: I am not observing any degradation of BRD7/BRD9.
A: There are several potential reasons for a lack of degradation. Follow these troubleshooting steps:
-
Verify Reagents: Ensure that your this compound stock solution is prepared correctly and has not degraded. Use a fresh aliquot if necessary. Confirm the activity of your primary and secondary antibodies.
-
Check Cell Line: Confirm that your cell line expresses detectable levels of BRD7, BRD9, and the VHL E3 ligase. Low levels of any of these components can impair degradation.
-
Optimize Concentration and Time: You may be using a concentration that is too low or an incubation time that is too short. Perform a broad dose-response (Protocol 1) and a time-course experiment (Protocol 2) to identify the optimal conditions.
-
Consider the "Hook Effect": It is possible that the concentrations you tested are too high, leading to the "hook effect" where degradation is reduced. Test a wider range of concentrations, including lower nanomolar and picomolar levels.
-
Use Controls: Always include a positive control (a cell line known to be sensitive to this compound) and the negative control, cis-VZ185, to ensure the assay is working as expected.
Q: My dose-response curve is bell-shaped (the "hook effect"). What should I do?
A: The "hook effect" is a known phenomenon with PROTACs that occurs at high concentrations where the formation of unproductive binary complexes (this compound-BRD7/9 or this compound-VHL) dominates over the productive ternary complex (this compound-BRD7/9-VHL).[6]
-
Identify the Optimal Concentration: The peak of the bell-shaped curve represents the optimal concentration for maximum degradation (Dmax). For future experiments, use concentrations at or below this optimal level.
-
Widen Your Concentration Range: To fully characterize the hook effect, extend your dose-response curve to include higher concentrations.
-
Biophysical Assays: If available, use biophysical assays like fluorescence polarization or surface plasmon resonance to study the formation of binary and ternary complexes and better understand the underlying kinetics.
Q: I am concerned about off-target effects. How can I assess the selectivity of this compound?
A: this compound is known to be highly selective for BRD7 and BRD9.[3] However, it is good practice to confirm selectivity in your experimental system.
-
Proteomics: The most comprehensive way to assess selectivity is through unbiased proteomics (e.g., mass spectrometry).[1] This will allow you to quantify changes in the abundance of thousands of proteins following this compound treatment.
-
Western Blotting for Related Proteins: You can perform Western blots for other bromodomain-containing proteins to check for their degradation.
-
Use the Negative Control: Comparing the effects of this compound to the inactive cis-VZ185 is essential to distinguish specific degradation from other cellular effects.
V. Visualizations
References
- 1. Pardon Our Interruption [opnme.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify this compound as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Pardon Our Interruption [opnme.com]
VZ185 hook effect in ternary complex formation
Welcome to the technical support center for VZ185, a potent and selective dual degrader of BRD7 and BRD9. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting assistance for common issues encountered during experiments, with a special focus on the "hook effect" observed in ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC® (Proteolysis Targeting Chimera), a heterobifunctional small molecule designed to induce the degradation of specific target proteins.[1][2] It functions by simultaneously binding to the target proteins, BRD7 and BRD9, and an E3 ubiquitin ligase (in this case, von Hippel-Lindau or VHL).[3][4] This proximity induces the formation of a ternary complex (Target-VZ185-VHL), leading to the ubiquitination of the target protein and its subsequent degradation by the cell's proteasome.[5] This event-driven, catalytic mechanism allows a single this compound molecule to induce the degradation of multiple target protein molecules.[1]
Q2: What are the primary protein targets of this compound?
A2: this compound is a dual degrader that selectively targets the bromodomain-containing proteins BRD9 and its close homolog BRD7 for degradation.[3][4][6] These proteins are subunits of the BAF/PBAF chromatin remodeling complexes.[4][6] Global proteomic studies have confirmed the high selectivity of this compound for BRD7 and BRD9.[6]
Q3: What is the "hook effect" and why is it observed with this compound?
A3: The "hook effect" is a phenomenon seen with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[7][8] This results in a bell-shaped dose-response curve.[7] The effect occurs because at excessively high concentrations, this compound molecules form non-productive binary complexes—either with the target protein (BRD7/9) or the E3 ligase (VHL)—instead of the productive ternary complex required for degradation.[7][8][9][10] These binary complexes compete with and prevent the formation of the Target-VZ185-VHL bridge, thus reducing degradation efficiency.[11] A pronounced hook effect has been observed for this compound, particularly for BRD9 degradation at concentrations of 1 µM and higher.[3]
Q4: What is a ternary complex and why is it important for this compound function?
A4: The ternary complex is the key intermediary in the PROTAC mechanism, consisting of the target protein (e.g., BRD9), the PROTAC molecule (this compound), and the E3 ligase (VHL) all bound together.[9][12] The formation of this complex is essential as it brings the target protein into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin to the target.[13] The stability and conformation of this complex are critical determinants of the efficiency and selectivity of protein degradation.
Quantitative Data Summary
The following tables summarize the degradation potency and binding affinities for this compound from published studies.
Table 1: this compound Degradation Potency (DC₅₀/Dₘₐₓ)
| Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time Point (h) | Reference |
|---|---|---|---|---|---|
| BRD9 | RI-1 | 1.76 | ~95% | 8 | [3] |
| BRD7 | RI-1 | 4.5 | ~95% | 8 | [3] |
| BRD9 | EOL-1 | 2.3 | N/A | 18 | [4] |
| BRD9 | A-204 | 8.3 | N/A | 18 | [4] |
| HiBiT-BRD9 | HEK293 | 4.0 | N/A | N/A | [4] |
| HiBiT-BRD7 | HEK293 | 34.5 | N/A | N/A |[4] |
Table 2: this compound Binding Affinity & Ternary Complex Stability
| Parameter | Component(s) | Value | Method | Reference |
|---|---|---|---|---|
| Binary Kᴅ | This compound to VHL | 30 nM | ITC / FP | [6] |
| Ternary Complex Stability (ΔG°) | VHL:this compound:BRD9-BD | -21.7 kcal/mol | N/A |[6] |
Visualizing the Mechanism and the Hook Effect
Caption: this compound facilitates the formation of a ternary complex to induce target ubiquitination and degradation.
Caption: At high concentrations, this compound forms non-productive binary complexes, inhibiting degradation.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Problem 1: I'm not observing any target degradation after this compound treatment.
-
Question: Did you check for the expression of all necessary components?
-
Question: Is your concentration of this compound too high or too low?
-
Answer: You may be observing the "hook effect" at a high concentration, or using a concentration that is too low to be effective.[7] It is critical to perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration window.[7] For this compound, potent degradation is seen in the low nanomolar range, with a significant hook effect appearing around 1 µM.[3]
-
-
Question: Was the treatment duration optimal?
Problem 2: My dose-response curve is bell-shaped (a "hook").
-
Question: Is this expected?
-
Question: How do I interpret my data?
-
Answer: The key parameters to determine are the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[7] These values should be calculated from the initial phase of the curve before the hook. The peak of the curve represents the optimal concentration range for achieving maximum degradation.
-
-
Question: How can I avoid this in future experiments?
-
Answer: Once you have determined the optimal concentration from a full dose-response curve, use concentrations at or below the peak of the curve for all subsequent endpoint experiments to ensure you are measuring the maximal effect.
-
Caption: A logical workflow for performing and troubleshooting this compound degradation experiments.
Experimental Protocols
1. General Cell Culture and this compound Treatment
-
Cell Lines: RI-1, EOL-1, A-204, or other appropriate human cell lines. Ensure cells are healthy and in the logarithmic growth phase.
-
Reagents:
-
This compound (Stock solution typically 10-100 mM in DMSO).
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
DMSO (vehicle control).
-
-
Procedure:
-
Seed cells in 6-well or 12-well plates at a density that will ensure they are ~70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. For a dose-response curve, a range from 0.1 nM to 10 µM is recommended. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO.
-
Incubate the cells for the desired time period (e.g., 8 hours).
-
After incubation, wash the cells with ice-cold PBS and proceed to cell lysis for protein analysis.
-
2. Western Blotting for Protein Degradation Analysis
-
Purpose: To quantify the levels of BRD7 and BRD9 protein following treatment with this compound.
-
Procedure:
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the DMSO vehicle control for each treatment condition.
-
3. Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
-
Purpose: To provide evidence of the formation of the BRD9-VZ185-VHL ternary complex in cells.
-
Procedure:
-
Treat cells with an optimal concentration of this compound (and a high, hook-effect concentration as a comparison) and DMSO for a short duration (e.g., 2-4 hours).
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against VHL (or BRD9) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody and any bound proteins.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluted samples by Western Blotting, probing for BRD9 (or VHL) to see if it was pulled down, indicating an interaction. Compare the amount of co-precipitated protein at different this compound concentrations. A decrease at high concentrations can help confirm the hook effect mechanism.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opnme.com [opnme.com]
- 7. benchchem.com [benchchem.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. refeyn.com [refeyn.com]
- 12. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: VZ185-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize VZ185-induced cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader. It functions by hijacking the body's natural protein disposal system to specifically target and degrade bromodomain-containing proteins 7 (BRD7) and 9 (BRD9). This compound forms a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase and either BRD7 or BRD9, leading to the ubiquitination and subsequent degradation of these proteins by the proteasome.[1][2]
Q2: Why is this compound cytotoxic?
A2: The cytotoxicity of this compound is an on-target effect resulting from the degradation of BRD7 and BRD9.[3] These proteins are involved in chromatin remodeling and gene transcription; their removal can disrupt essential cellular processes, leading to cell death, particularly in cancer cell lines that are dependent on them.[3]
Q3: What is cis-VZ185 and why is it important?
A3: cis-VZ185 is the inactive diastereomer of this compound and serves as a crucial negative control.[2] While it can still bind to BRD7 and BRD9, it is unable to recruit the VHL E3 ligase.[2] Therefore, it does not induce their degradation. Using cis-VZ185 allows researchers to distinguish between the intended effects of BRD7/9 degradation and potential off-target effects of the compound.[2]
Q4: What is the "hook effect" in the context of this compound?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency of the target protein decreases.[4] This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase independently, forming non-productive binary complexes instead of the productive ternary complex required for degradation.[4] This can lead to a bell-shaped dose-response curve.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity Observed in Experiments
Question: I am observing higher-than-expected cell death in my experiments with this compound, even in cell lines where cytotoxicity is not the primary endpoint. How can I reduce this?
Answer:
Unintended cytotoxicity can confound experimental results. Here are several strategies to mitigate this issue:
-
Optimize this compound Concentration:
-
Perform a Dose-Response Curve: The cytotoxic effects of this compound are dose-dependent. It is crucial to perform a thorough dose-response experiment to determine the optimal concentration that effectively degrades BRD7/9 without causing excessive cell death in your specific cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the ideal window.
-
Avoid the "Hook Effect" Range: As excessively high concentrations can lead to the "hook effect" and potentially off-target toxicities, it is important to identify and work within the optimal degradation concentration range.
-
-
Reduce Exposure Time:
-
This compound is a rapid degrader. Shorter incubation times may be sufficient to achieve significant degradation of BRD7 and BRD9 while minimizing cumulative cytotoxic effects. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the earliest time point with satisfactory target degradation.
-
-
Optimize Cell Density:
-
Cell density can influence the cellular response to a compound. Ensure you are using a consistent and optimal cell seeding density for your experiments. Very low or very high confluency can increase cellular stress and sensitivity to cytotoxic agents.
-
-
Solvent Considerations:
-
This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
-
Issue 2: Differentiating On-Target Cytotoxicity from Off-Target Effects
Question: How can I be sure that the cytotoxicity I am observing is due to the degradation of BRD7 and BRD9 and not some other off-target effect of this compound?
Answer:
This is a critical question in targeted drug studies. The following controls are essential:
-
Use the Negative Control, cis-VZ185:
-
Treat a parallel set of cells with cis-VZ185 at the same concentrations as this compound. Since cis-VZ185 binds to BRD7/9 but does not cause their degradation, any cytotoxicity observed with this compound but not with cis-VZ185 can be attributed to the degradation of the target proteins.[2]
-
-
Rescue Experiment with VHL Inhibitor:
-
Pre-treating cells with a VHL inhibitor before adding this compound will block the formation of the ternary complex and subsequent degradation of BRD7/9. If the cytotoxicity is on-target, it should be significantly reduced in the presence of the VHL inhibitor.
-
-
Proteasome Inhibition:
-
Co-treatment with a proteasome inhibitor (e.g., MG132) will prevent the degradation of ubiquitinated BRD7 and BRD9.[5] If the cytotoxicity is dependent on proteasomal degradation, it will be rescued by the proteasome inhibitor.
-
-
Mass Spectrometry-based Proteomics:
-
For a comprehensive analysis of off-target effects, quantitative proteomics can be employed to compare protein expression profiles in cells treated with this compound, cis-VZ185, and a vehicle control. Studies have shown this compound to be highly selective for BRD7 and BRD9.[2]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Cell Line | Value | Description |
| DC50 (BRD9) | RI-1 | 1.8 nM | Concentration for 50% degradation of BRD9.[3] |
| DC50 (BRD7) | RI-1 | 4.5 nM | Concentration for 50% degradation of BRD7.[3] |
| EC50 (Cytotoxicity) | EOL-1 | 3 nM | Concentration for 50% inhibition of cell viability.[3] |
| EC50 (Cytotoxicity) | A-402 | 40 nM | Concentration for 50% inhibition of cell viability.[3] |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity using the MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and cis-VZ185 stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and cis-VZ185 in complete medium.
-
Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to determine the EC50 value.
-
Protocol 2: Western Blotting for BRD7 and BRD9 Degradation
This protocol details the steps to assess the degradation of BRD7 and BRD9 following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and cis-VZ185 stock solutions (in DMSO)
-
6-well cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer (e.g., 25mM Tris-HCl pH7.6, 150mM NaCl, 1% NP-40, 1mM EDTA, 1x Protease Inhibitor Cocktail)
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (a 7.5% or 10% gel is suitable for BRD7 and BRD9)
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound, cis-VZ185, and vehicle control for the chosen duration.
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into each lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD9 or BRD7 (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Visualizations
Caption: this compound mechanism of action.
Caption: Experimental workflow.
References
- 1. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. BRD7 antibody (51009-2-AP) | Proteintech [ptglab.com]
- 6. BRD7 (D9K2T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
VZ185 Degradation Kinetics Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VZ185, a potent and selective dual degrader of BRD7 and BRD9.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of specific proteins.[4] It functions by simultaneously binding to the target proteins, BRD7 and BRD9, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][5] This proximity induces the ubiquitination of BRD7 and BRD9, marking them for degradation by the proteasome.[1] this compound was developed through an iterative design process to be a potent, fast, and selective degrader.[1][6]
Q2: What are the primary targets of this compound?
A2: The primary targets of this compound are the bromodomain-containing proteins BRD9 and its close homolog BRD7.[1][3] It has been shown to be a selective dual degrader of these two proteins.[4]
Q3: What is the purpose of the negative control, cis-VZ185?
A3: cis-VZ185 is a diastereoisomer of this compound that can bind to BRD7 and BRD9 but is unable to recruit the VHL E3 ligase.[3] Consequently, it does not induce their degradation.[3] It serves as an essential experimental control to differentiate between the effects of target engagement alone and the effects of target degradation.[3]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has demonstrated potent degradation of BRD9 in various human cancer cell lines, including RI-1, HeLa, EOL-1, and A-204 cells.[1][4]
Troubleshooting Guide
Problem 1: Suboptimal or No Degradation of BRD7/BRD9
-
Possible Cause 1: Inadequate Compound Concentration.
-
Solution: Ensure you are using this compound within its effective concentration range. Refer to the dose-response data below. Very high concentrations can lead to the "hook effect" (see Problem 2).
-
-
Possible Cause 2: Incorrect Incubation Time.
-
Possible Cause 3: Low E3 Ligase Expression.
-
Possible Cause 4: Compound Instability or Poor Cell Permeability.
-
Solution: While this compound has shown good stability in plasma and microsomes and high aqueous solubility, ensure proper storage and handling to maintain its integrity.[2][3] Although this compound has demonstrated cellular activity, cell permeability can be a factor in PROTAC efficacy.[7] If permeability is suspected to be an issue, consider using cell lines with higher permeability or optimizing delivery methods.
-
Problem 2: The "Hook Effect" - Reduced Degradation at High Concentrations
-
Possible Cause: Formation of Binary Complexes.
-
Explanation: At very high concentrations, this compound can form separate binary complexes with the target protein (BRD7/BRD9) and the E3 ligase (VHL), rather than the productive ternary complex required for degradation. This leads to a decrease in degradation efficiency at higher doses.[1]
-
Solution: Perform a detailed dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation and to characterize the hook effect in your system. A pronounced hook effect has been observed for BRD9 at 1 µM of this compound.[1]
-
Problem 3: Off-Target Effects Observed
-
Possible Cause 1: Non-specific Protein Degradation.
-
Solution: Use the provided negative control, cis-VZ185, in parallel with this compound.[3] Since cis-VZ185 binds the target but does not induce degradation, it can help distinguish between on-target and off-target effects.[3] Additionally, quantitative proteomics can be employed to assess the global protein level changes upon this compound treatment.[3]
-
-
Possible Cause 2: Indirect Effects of BRD7/BRD9 Degradation.
-
Solution: BRD7 and BRD9 are subunits of the SWI/SNF chromatin remodeling complex, which regulates gene expression.[1][3] The observed phenotype may be a downstream consequence of BRD7/BRD9 degradation. In-depth mechanistic studies, such as transcriptomics and chromatin immunoprecipitation, may be necessary to understand the observed effects.
-
Quantitative Data Summary
| Parameter | BRD9 | BRD7 | Cell Line | Reference |
| DC₅₀ (Western Blot, 8h) | 1.8 nM | 4.5 nM | RI-1 | [3][5] |
| DC₅₀ (Live-cell, HiBiT) | 4.0 nM | 34.5 nM | HEK293 | [5] |
| DC₅₀ (WES, 18h) | 2.3 nM | - | EOL-1 | [5] |
| DC₅₀ (WES, 18h) | 8.3 nM | - | A-204 | [5] |
| Dₘₐₓ | >95% | >95% | RI-1 | [3][5] |
| Binary K_D to VHL | 30 nM (ITC & FP) | 30 nM (ITC & FP) | - | [3][5] |
| Ternary Complex Stability (ΔG) | -21.7 kcal/mol | - | - | [3][5] |
Experimental Protocols
Western Blot for BRD7/BRD9 Degradation
-
Cell Seeding: Plate cells (e.g., RI-1) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of BRD7 and BRD9 to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action for this compound-induced protein degradation.
Caption: A typical experimental workflow for assessing this compound-mediated degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify this compound as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
VZ185 in Focus: A Comparative Analysis of BRD9 Degraders
For researchers, scientists, and drug development professionals, the targeted degradation of bromodomain-containing protein 9 (BRD9) has emerged as a promising therapeutic strategy in various cancers. This guide provides an objective comparison of VZ185, a well-characterized BRD9 degrader, with other key players in the field, supported by experimental data and detailed methodologies.
BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, playing a crucial role in gene regulation.[1][2][3][4] Its targeted degradation, primarily through the use of Proteolysis Targeting Chimeras (PROTACs), offers a powerful approach to modulate its function. This compound is a potent and selective VHL-based PROTAC that induces the degradation of both BRD9 and its close homolog BRD7.[5] This guide will compare this compound with other notable BRD9 degraders that utilize different E3 ligases, including CRBN, DCAF1, and DCAF16, as well as a clinical-stage degrader, CFT8634.
Quantitative Comparison of BRD9 Degraders
The efficacy of a protein degrader is primarily assessed by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that direct comparisons should be made with caution, as the experimental conditions (cell line, treatment time, etc.) can vary between studies.
| Degrader | E3 Ligase Recruited | Target(s) | DC50 (BRD9) | Dmax (BRD9) | Cell Line | Treatment Time | Reference |
| This compound | VHL | BRD9, BRD7 | 1.8 nM | >95% | RI-1 | 8 hours | [5] |
| 4.0 nM | Not Reported | HEK293 (HiBiT) | Not Reported | [6] | |||
| 2-8 nM | Not Reported | EOL-1, A-204 | Not Reported | [7] | |||
| dBRD9 | CRBN | BRD9 | Not specified in snippets | Not specified in snippets | Not specified in snippets | Not specified in snippets | |
| DBr-1 | DCAF1 | BRD9 | 90 nM | Not Reported | HEK293 | Not Reported | [8] |
| 193 nM | Not Reported | HEK293 (BRD9-HiBiT) | 2 hours | [9] | |||
| AMPTX-1 | DCAF16 | BRD9 | 0.5 nM | 93% | MV4-11 | 6 hours | [10] |
| 2 nM | 70% | MCF-7 | 6 hours | [11] | |||
| 0.05 nM | 88% | HEK293 (BRD9-HiBiT) | 6 hours | [11] | |||
| CFT8634 | Cereblon (CRBN) | BRD9 | 2 nM | Not Reported | Synovial sarcoma cell line | Not Reported | [12] |
| 3 nM | 4% (Emax) | Not specified | Not specified | [13] |
Note: Some data points for dBRD9 were not available in the provided search results. Emax for CFT8634 is presented as reported.
Signaling Pathways and Experimental Workflows
To understand the context in which these degraders operate, it is crucial to visualize the relevant biological pathways and the experimental methods used for their characterization.
Caption: General mechanism of action for a PROTAC degrader.
Caption: Role of BRD9 within the ncBAF chromatin remodeling complex.
Caption: General experimental workflow for assessing protein degradation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of BRD9 degraders.
HiBiT-Based Protein Degradation Assay
The HiBiT protein tagging system provides a quantitative method for measuring protein degradation in live cells.[14][15][16][17][18]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein (e.g., BRD9) in the desired cell line (e.g., HEK293).[16]
-
Select and validate clones for correct insertion and expression of the HiBiT-tagged protein.
-
-
Assay Procedure:
-
Seed the HiBiT-tagged cells in a 96- or 384-well plate.
-
Treat the cells with a serial dilution of the degrader compound.
-
For endpoint assays, after the desired incubation time (e.g., 2, 6, 8, or 24 hours), add a lytic detection reagent containing LgBiT protein and a luciferase substrate.[14]
-
For kinetic assays, co-express LgBiT protein in the cells and add a live-cell substrate to measure luminescence in real-time.[14]
-
Measure the luminescent signal using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein.
-
-
Data Analysis:
-
Normalize the luminescence readings to a vehicle control (e.g., DMSO).
-
Plot the normalized protein levels against the compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[15]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[19][20][21]
-
Cell Treatment and Lysis:
-
Treat cells with the degrader compound or vehicle control for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the target protein (e.g., anti-BRD9) or the E3 ligase, pre-coupled to protein A/G magnetic beads.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against the target protein, the E3 ligase, and other components of the complex to confirm their co-precipitation.
-
Quantitative Mass Spectrometry-Based Proteomics for Selectivity Profiling
This method provides an unbiased, proteome-wide assessment of a degrader's selectivity.[22][23][24][25][26]
-
Sample Preparation:
-
Treat cells with the degrader or vehicle control.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis, or use a label-free quantification approach.
-
-
LC-MS/MS Analysis:
-
Separate the labeled or unlabeled peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon degrader treatment.
-
A highly selective degrader will primarily reduce the levels of the intended target protein(s) with minimal off-target effects.
-
Conclusion
This compound stands as a potent and selective dual degrader of BRD9 and BRD7, recruiting the VHL E3 ligase. When compared to other BRD9 degraders, it exhibits high potency, with DC50 values in the low nanomolar range. The landscape of BRD9 degraders is diverse, with molecules like AMPTX-1 showing remarkable potency by engaging the DCAF16 E3 ligase, and CFT8634 advancing into clinical trials. The choice of a specific degrader for research or therapeutic development will depend on the desired selectivity profile, the E3 ligase machinery of the target cells, and the overall pharmacological properties of the compound. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future BRD9-targeting therapeutics.
References
- 1. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. eubopen.org [eubopen.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. AMPTX1 | BRD9 degrader | Probechem Biochemicals [probechem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. | BioWorld [bioworld.com]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Target Degradation [worldwide.promega.com]
- 18. HiBiT Protein Tagging Technology [worldwide.promega.com]
- 19. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative proteomics to decipher ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protein Degrader [proteomics.com]
- 25. Quantitative Proteomics Guide: Techniques & Applications - Creative Proteomics [creative-proteomics.com]
- 26. nottingham.ac.uk [nottingham.ac.uk]
cis-VZ185: A Validated Negative Control for the PROTAC Degrader VZ185
In the rapidly evolving field of targeted protein degradation, the use of well-characterized chemical tools is paramount for generating robust and reproducible data. VZ185 has emerged as a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3][4][5][6] To ensure that the observed cellular effects of this compound are a direct consequence of BRD7 and BRD9 degradation, a suitable negative control is essential. cis-VZ185 has been designed and validated for this purpose.[4][5][6][7] This guide provides a comprehensive comparison of this compound and cis-VZ185, highlighting the critical role of cis-VZ185 in dissecting the specific biological consequences of BRD7/9 degradation.
Mechanism of Action: The Importance of E3 Ligase Recruitment
This compound is a bifunctional molecule that simultaneously binds to the bromodomains of BRD7 and BRD9 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][6] This binding event brings the target proteins into close proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.
cis-VZ185 is the (S)-hydroxy diastereoisomer of this compound.[4][5][6] This subtle stereochemical change has a profound impact on its biological activity. While cis-VZ185 retains comparable binding affinity for the bromodomains of BRD7 and BRD9, it is unable to effectively recruit the VHL E3 ligase.[4][5][6] This inability to form a stable ternary complex of VHL-PROTAC-target protein renders cis-VZ185 incapable of inducing the degradation of BRD7 and BRD9.[4][5][6]
Comparative Biological Activity
The differential ability of this compound and cis-VZ185 to recruit VHL and induce degradation is reflected in their cellular activities. While this compound potently reduces BRD7 and BRD9 protein levels, cis-VZ185 shows no significant degradation activity.
In Vitro Binding and Cellular Degradation
| Parameter | This compound | cis-VZ185 | Reference |
| VHL Binding (ITC KD) | 26 ± 9 nM | Not Determined | [4][6] |
| BRD9-BD Binding (ITC KD) | 5.1 ± 0.6 nM | Comparable to this compound | [4][6] |
| BRD9 Degradation (DC50 in RI-1 cells) | 1.8 nM | Inactive | [5] |
| BRD7 Degradation (DC50 in RI-1 cells) | 4.5 nM | Inactive | [5] |
| BRD9 Degradation (DC50 in EOL-1 cells) | 2.3 nM | Not Determined | [4][6] |
| BRD9 Degradation (DC50 in A204 cells) | 8.3 nM | Not Determined | [4][6] |
Cellular Viability
| Cell Line | This compound (EC50) | cis-VZ185 (EC50) | Reference |
| EOL-1 | 3.4 nM | Not Determined | [4][6] |
| A-204 | 39.8 nM | Not Determined | [4][6] |
Experimental Protocols
To aid researchers in utilizing cis-VZ185 as a negative control, detailed protocols for key experiments are provided below.
Western Blotting for BRD7/9 Degradation
This protocol is designed to assess the degradation of BRD7 and BRD9 in response to treatment with this compound and cis-VZ185.
-
Cell Culture: Plate cells (e.g., RI-1, EOL-1, A-204) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and cis-VZ185 (e.g., 1 nM to 1000 nM) or with DMSO as a vehicle control for a specified time (e.g., 2, 8, or 18 hours).[1][6]
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the levels of BRD7 and BRD9 to the loading control.
-
Proteomics Analysis for Selectivity
Mass spectrometry-based proteomics can be used to assess the selectivity of this compound-induced degradation across the entire proteome, with cis-VZ185 serving as a crucial control to exclude off-target effects unrelated to VHL-mediated degradation.
-
Cell Treatment and Lysis:
-
Protein Digestion and Peptide Labeling:
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Compare the protein abundance in this compound- and cis-VZ185-treated cells to the DMSO control.
-
Proteins that are significantly downregulated only in the this compound-treated samples are considered targets of this compound-induced degradation. As expected, studies have shown that BRD7 and BRD9 are not depleted by treatment with cis-VZ185.[4][5][6]
-
Conclusion
cis-VZ185 is an indispensable tool for researchers working with the BRD7/9 degrader this compound. Its ability to bind to the target bromodomains without recruiting the VHL E3 ligase allows for the clear attribution of cellular phenotypes to the specific degradation of BRD7 and BRD9. By including cis-VZ185 as a negative control in experimental designs, scientists can ensure the rigor and validity of their findings in the exciting and promising field of targeted protein degradation.
References
Validating VZ185 On-Target Effects with siRNA: A Comparative Guide
In the realm of targeted protein degradation, establishing the on-target efficacy of novel molecules is paramount. VZ185, a potent and selective dual degrader of the bromodomain-containing proteins BRD7 and BRD9, offers a promising therapeutic strategy.[1][2] This guide provides a comparative analysis of validating the on-target effects of this compound using small interfering RNA (siRNA), a cornerstone technique for transient gene silencing. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust target validation strategies.
Understanding this compound and the Importance of On-Target Validation
This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that hijacks the cell's natural protein disposal system.[2][3] It selectively brings BRD7 and BRD9 into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[4][5] This targeted degradation of BRD7 and BRD9, which are subunits of the SWI/SNF chromatin remodeling complex, has therapeutic potential in various diseases, including cancer.[1][4]
siRNA-Mediated Knockdown: The Gold Standard for Target Validation
Small interfering RNA (siRNA) offers a powerful method to transiently silence gene expression at the mRNA level.[6][7] By introducing siRNA molecules specifically designed to target BRD7 and BRD9 mRNA, researchers can effectively "knock down" the expression of these proteins. The resulting phenotype should, in principle, mimic the effects of this compound treatment if the PROTAC's activity is indeed on-target. The specificity of Western blot bands for BRD7 and BRD9 has been confirmed using siRNA knockdown experiments.[1]
Comparative Analysis: this compound vs. siRNA
| Feature | This compound (PROTAC Degrader) | siRNA (Gene Silencing) |
| Mechanism of Action | Post-translational: Induces degradation of existing protein. | Post-transcriptional: Degrades mRNA to prevent new protein synthesis.[8] |
| Level of Intervention | Protein | mRNA[7] |
| Onset of Effect | Rapid (minutes to hours)[1] | Slower (24-72 hours required for protein depletion)[7] |
| Duration of Effect | Dependent on compound pharmacokinetics and protein turnover. | Transient (typically 3-7 days) |
| Specificity | High, but potential for off-target protein degradation. | High, but potential for off-target mRNA silencing due to sequence similarity.[9][10] |
| Mode of Delivery | Small molecule, cell-permeable. | Requires transfection reagents for in vitro delivery.[11] |
| Key Advantage | Directly targets and removes protein, including non-enzymatic functions. | Genetically encoded and highly specific to the target mRNA sequence. |
| Key Limitation | Potential for "hook effect" at high concentrations; off-target liabilities. | Off-target effects; incomplete knockdown; potential for cellular stress from transfection. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the use of siRNA for BRD7/BRD9 knockdown.
| Parameter | Molecule/Method | Target(s) | Value | Cell Line | Reference |
| DC₅₀ (Degradation) | This compound | BRD9 | 1.8 nM | RI-1 | [4] |
| This compound | BRD7 | 4.5 nM | RI-1 | [4] | |
| This compound | BRD9 | 2.3 nM | EOL-1 | [5] | |
| This compound | BRD9 | 8.3 nM | A-204 | [5] | |
| EC₅₀ (Cytotoxicity) | This compound | - | 3 nM | EOL-1 | [3] |
| This compound | - | 40 nM | A-402 | [3] | |
| Knockdown Efficiency | siRNA | BRD7, BRD9 | Quantified to validate Western blot specificity | HeLa | [1] |
Experimental Protocols
Protocol 1: this compound Treatment and Western Blot Analysis
This protocol outlines the procedure for treating cells with this compound and assessing BRD7/BRD9 protein levels.
-
Cell Culture: Plate cells (e.g., RI-1, HeLa) at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and add the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 16 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry: Quantify the band intensities relative to the loading control to determine the percentage of protein degradation.
Protocol 2: siRNA Transfection and Knockdown Validation
This protocol describes how to transfect cells with siRNA to knock down BRD7 and BRD9.
-
Cell Plating: Plate cells one day before transfection to ensure they are at 60-80% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute lyophilized siRNAs targeting BRD7, BRD9, and a non-targeting control (N.C.) to a stock concentration (e.g., 20 µM) using RNase-free water.
-
Transfection Complex Formation (per well of a 6-well plate):
-
Tube A: Dilute a specific amount of siRNA (e.g., 50 pmol) in serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes dropwise to the cells in fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Validation of Knockdown:
-
Western Blot: Harvest the cells and perform Western blot analysis as described in Protocol 1 to assess the reduction in BRD7 and BRD9 protein levels compared to the non-targeting control.
-
qRT-PCR (optional but recommended): Extract total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative real-time PCR using primers specific for BRD7, BRD9, and a housekeeping gene to quantify the reduction in mRNA levels.
-
Visualizing the Mechanisms and Workflows
Figure 1. this compound-mediated degradation pathway of BRD7/BRD9.
Figure 2. Experimental workflow for on-target validation.
Figure 3. Logical comparison of this compound and siRNA approaches.
Alternative and Complementary Validation Methods
While siRNA is a robust tool, employing orthogonal methods can further strengthen the validation of on-target effects.
Conclusion
Validating the on-target effects of novel therapeutics like this compound is a non-negotiable step in drug discovery and development. The use of siRNA-mediated gene knockdown provides a reliable and widely accepted method to phenocopy the effects of targeted protein degradation, thereby building confidence in the molecule's mechanism of action. By combining data from this compound treatment with results from siRNA experiments and other orthogonal approaches like the use of inactive control compounds, researchers can build a compelling case for the on-target activity of their molecule, paving the way for further development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. siRNA Genome Screening Approaches to Therapeutic Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of siRNA specificity on targets with double-nucleotide mismatches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. synthego.com [synthego.com]
- 13. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
VZ185: A Comparative Analysis of its Selective Degradation of BRD7/9 and Cross-Reactivity with BET Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the PROTAC (Proteolysis Targeting Chimera) VZ185's activity, focusing on its high selectivity for degrading the bromodomain-containing proteins BRD7 and BRD9, and its lack of cross-reactivity with the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). This analysis is supported by quantitative data from key experiments, detailed protocols, and visualizations of the underlying biological and experimental processes.
Introduction to this compound
This compound is not a traditional inhibitor but a chemical degrader. It is a first-in-class, VHL-based PROTAC designed to selectively induce the degradation of BRD7 and BRD9.[1] It achieves this by tethering a potent and selective ligand for the BRD7/9 bromodomains (derived from BI-7273) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD7 and BRD9.[2][3] In contrast to pan-BET inhibitors that broadly target the bromodomains of BRD2, BRD3, and BRD4, this compound offers a more targeted approach to modulating gene expression by specifically removing BRD7 and BRD9.[4][5]
Quantitative Comparison of this compound Activity
The following table summarizes the degradation potency of this compound for its target proteins, BRD7 and BRD9, and highlights its selectivity over other BET proteins.
| Target Protein | Assay Type | Metric | This compound Activity | Reference |
| BRD9 | Degradation in RI-1 cells | DC₅₀ | 1.8 nM | [6] |
| BRD7 | Degradation in RI-1 cells | DC₅₀ | 4.5 nM | [6] |
| BRD9 | Degradation in EOL-1 cells | DC₅₀ | ~2-8 nM | [3][7] |
| BRD7 | Degradation | DC₅₀ | 4 nM | [8] |
| BRD9 | Degradation | DC₅₀ | 34 nM | [8] |
| BRD2 | Degradation Analysis | - | No degradation observed | [1][6] |
| BRD3 | Degradation Analysis | - | No degradation observed | [1][6] |
| BRD4 | Degradation Analysis | - | No degradation observed | [1][6] |
DC₅₀ (Degradation Concentration 50%) is the concentration of the compound that induces 50% degradation of the target protein.
Mechanism of Action: this compound as a PROTAC
This compound functions by hijacking the cell's natural protein disposal system. The diagram below illustrates the mechanism by which this compound brings BRD7 or BRD9 into proximity with the VHL E3 ligase, leading to ubiquitination and degradation.
Caption: Mechanism of this compound-induced degradation of BRD7 and BRD9.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are the protocols for the key experiments used to assess the selectivity of this compound.
Multiplexed Isobaric Tagging Mass Spectrometry Proteomics
This method provides an unbiased, quantitative analysis of the cellular proteome to assess the selectivity of a degrader.
-
Cell Culture and Treatment: RI-1 cells are cultured to approximately 80% confluency. The cells are then treated in triplicate with either DMSO (vehicle control), 100 nM this compound, or 100 nM of its inactive diastereomer, cis-VZ185, for 4 hours.[6]
-
Cell Lysis and Protein Digestion: After treatment, cells are harvested and lysed. Proteins are extracted, quantified, and then digested into peptides, typically using trypsin.
-
Isobaric Labeling: The resulting peptide mixtures from each condition are labeled with isobaric tags (e.g., TMT or iTRAQ). These tags have the same total mass but produce different reporter ion masses upon fragmentation in the mass spectrometer.
-
LC-MS/MS Analysis: The labeled peptide samples are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of each protein is determined by the intensity of its corresponding reporter ions. Statistical analysis is performed to identify proteins with significant changes in abundance between the this compound-treated group and the control groups.[6] The results for this compound showed a marked and selective degradation of BRD7 and BRD9 among the 6,273 proteins quantified.[6]
Live-Cell Kinetic Analysis of Endogenously Tagged Proteins
This technique allows for the real-time monitoring of protein degradation in living cells, confirming selectivity over potential off-targets.
-
Generation of Cell Lines: Cell lines are engineered using CRISPR/Cas9 to endogenously tag specific proteins of interest (e.g., BRD2, BRD3, BRD4) with a reporter system, such as the LgBiT subunit of NanoLuc® luciferase.
-
Cell Culture and Treatment: The engineered cells are plated and treated with this compound at various concentrations.
-
Luminescence Measurement: A substrate for the luciferase is added, and the luminescence signal, which is proportional to the amount of the tagged protein, is measured over time using a plate reader.
-
Data Analysis: The decrease in luminescence signal in this compound-treated cells compared to vehicle-treated cells indicates the degradation of the tagged protein. This method confirmed that this compound does not induce the degradation of BRD2, BRD3, or BRD4.[1][6]
The workflow for assessing the selectivity of this compound is depicted in the following diagram.
Caption: Experimental workflow for determining the selectivity of this compound.
Conclusion
The available experimental data robustly demonstrates that this compound is a potent and highly selective dual degrader of BRD7 and BRD9.[1][7][8] Unlike pan-BET inhibitors, which can have broad transcriptional effects and associated toxicities due to their interaction with BRD2, BRD3, and BRD4, this compound shows no significant cross-reactivity with these core BET family members.[4][6] Proteomic and live-cell analyses confirm that its degradation activity is focused on BRD7 and BRD9.[6] This makes this compound a valuable chemical probe for elucidating the specific biological functions of BRD7 and BRD9 and for exploring the therapeutic potential of selectively targeting these proteins.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify this compound as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and strategies in BET bromodomain inhibition for drug discovery. | Read by QxMD [read.qxmd.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-techne.com [bio-techne.com]
VZ185 vs. dBRD9: A Comparative Analysis of Two PROTAC Degraders Targeting BRD9
In the rapidly evolving field of targeted protein degradation, two prominent PROTACs, VZ185 and dBRD9, have emerged as valuable chemical tools for studying the biological functions of Bromodomain-containing protein 9 (BRD9). Both molecules induce the degradation of BRD9, a subunit of the BAF/PBAF chromatin remodeling complexes implicated in certain cancers. However, they achieve this through distinct mechanisms and exhibit different selectivity profiles. This guide provides a detailed comparative analysis of this compound and dBRD9, presenting key performance data, experimental methodologies, and visual representations of their mechanisms of action to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | dBRD9 |
| Target(s) | Dual degrader of BRD9 and BRD7 | Selective degrader of BRD9 |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Reported Potency | High nanomolar to picomolar DC50 for BRD9 | Nanomolar DC50 for BRD9 |
Quantitative Performance Data
The following tables summarize the degradation potency and cellular effects of this compound and dBRD9 across various cell lines and assays.
Table 1: Degradation Potency (DC50 Values)
| Compound | Target | Cell Line | DC50 (nM) | Assay Method |
| This compound | BRD9 | RI-1 | 1.8[1][2] | Western Blot |
| BRD7 | RI-1 | 4.5[1][2] | Western Blot | |
| HiBiT-BRD9 | HEK293 | 4[3][4] | HiBiT Assay | |
| HiBiT-BRD7 | HEK293 | 34.5[3][4] | HiBiT Assay | |
| BRD9 | EOL-1 | 2.3[4] | WES Assay | |
| BRD9 | A-204 | 8.3[4] | WES Assay | |
| dBRD9 | BRD9 | MOLM-13 | 104[5] | Not Specified |
| BRD9 | HEK293 | 90[6] | HiBiT Assay |
Table 2: Cellular Activity (EC50/IC50 Values)
| Compound | Effect | Cell Line | EC50/IC50 (nM) | Assay Method |
| This compound | Cytotoxicity | EOL-1 | 3[2][7] | CellTiter-Glo |
| Cytotoxicity | A-402 | 40[2][7] | CellTiter-Glo | |
| dBRD9-A | Anti-proliferative | MM cell lines | 10 - 100[8] | MTT Assay |
Mechanism of Action and Selectivity
This compound and dBRD9 are both heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of their target proteins. However, they utilize different E3 ubiquitin ligases.
This compound acts as a dual degrader, targeting both BRD9 and its close homolog BRD7.[1][3][9] It achieves this by forming a ternary complex between the von Hippel-Lindau (VHL) E3 ligase and either BRD9 or BRD7, leading to their ubiquitination and subsequent degradation by the proteasome.[1][9] Proteomic studies have confirmed the high selectivity of this compound for BRD7 and BRD9, with no significant degradation of other bromodomain-containing proteins or BAF/PBAF subunits observed.[1]
dBRD9 , on the other hand, is a selective degrader of BRD9.[5] It recruits the Cereblon (CRBN) E3 ligase to form a ternary complex specifically with BRD9.[5] This selectivity is a key differentiator from this compound. Proteomic analysis of cells treated with dBRD9 showed that BRD9 was the only protein significantly downregulated, highlighting its high specificity.[10]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. selleckchem.com [selleckchem.com]
- 6. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 7. glpbio.com [glpbio.com]
- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify this compound as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of VZ185 Experimental Results for BRD7/9 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of VZ185, a potent dual degrader of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9), with an alternative selective BRD9 degrader, dBRD9. The information presented herein is intended to facilitate the reproducibility of key experimental findings by providing detailed methodologies and comparative data.
Executive Summary
This compound is a highly potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of both BRD7 and BRD9.[1][2][3] As a dual degrader, it offers a valuable tool for studying the combined roles of these two closely related bromodomain-containing proteins. In contrast, dBRD9 is a selective degrader of BRD9, providing a means to investigate the specific functions of BRD9 in isolation.[4][5] This guide presents a side-by-side comparison of their degradation profiles and antiproliferative activities, supported by detailed experimental protocols to ensure reproducibility. A non-active diastereoisomer of this compound, cis-VZ185, is included as a negative control to demonstrate the specificity of the degradation effect.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound, dBRD9, and the negative control, cis-VZ185.
| Parameter | This compound | dBRD9 | cis-VZ185 (Negative Control) | Cell Line | Reference |
| BRD9 Degradation (DC50) | 1.8 nM | Not Reported | No Degradation | RI-1 | [1][2] |
| 4.0 nM | 90 nM | No Degradation | HEK293 | [6] | |
| 2.3 nM | Not Reported | No Degradation | EOL-1 | [1] | |
| 8.3 nM | Not Reported | No Degradation | A204 | [1] | |
| BRD7 Degradation (DC50) | 4.5 nM | No Degradation | No Degradation | RI-1 | [1][2] |
| 34.5 nM | No Degradation | No Degradation | HEK293 | [6] | |
| Antiproliferative Activity (EC50/IC50) | 3.4 nM | Not Reported | Not Reported | EOL-1 | [1][7] |
| 39.8 nM | Not Reported | Not Reported | A204 | [1][7] | |
| Not Reported | 56.6 nM | Not Reported | MOLM-13 | [4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
This compound Mechanism of Action
Caption: this compound forms a ternary complex with VHL E3 ligase and BRD9/BRD7, leading to ubiquitination and proteasomal degradation.
Western Blot Workflow for Protein Degradation
Caption: A stepwise workflow for determining protein degradation levels using Western blotting.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental protocols for key assays are provided below.
Western Blotting for BRD7 and BRD9 Degradation
This protocol is a composite based on methodologies described for analyzing this compound and dBRD9.[5][8][9]
-
Cell Culture and Treatment:
-
Culture RI-1 or HEK293 cells in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, dBRD9, or cis-VZ185 for the desired time points (e.g., 2, 8, or 18 hours). Include a DMSO-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD9, BRD7, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands (BRD9 and BRD7) to the corresponding loading control bands.
-
Calculate the percentage of protein remaining relative to the DMSO-treated control.
-
Determine the DC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the methodology used to assess the antiproliferative effects of this compound.[1][7]
-
Cell Seeding and Treatment:
-
Seed cancer cell lines (e.g., EOL-1, A-204) in opaque-walled 96-well plates at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound or dBRD9. Include a DMSO-treated control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 7 days).
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plates to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average background luminescence from the control wells (medium only).
-
Normalize the data to the DMSO-treated control cells (representing 100% viability).
-
Calculate the EC50 or IC50 values by plotting the normalized data against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.
-
Conclusion
This guide provides a comparative overview of this compound and dBRD9, highlighting their respective activities as dual and selective degraders of BRD7/9 and BRD9. The inclusion of detailed experimental protocols and quantitative data aims to support the reproducibility of these findings within the scientific community. The provided diagrams offer a clear visual representation of the underlying biological mechanisms and experimental workflows. Researchers are encouraged to use the provided negative control, cis-VZ185, to validate the specificity of their experimental outcomes.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify this compound as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of VHL-based vs. CRBN-based BRD9 Degraders for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Von Hippel-Lindau (VHL) and Cereblon (CRBN) based Proteolysis Targeting Chimeras (PROTACs) for the degradation of Bromodomain-containing protein 9 (BRD9).
This guide provides an objective comparison of VHL- and CRBN-based BRD9 degraders, supported by experimental data from peer-reviewed studies. It is designed to assist researchers in making informed decisions for their drug discovery and development projects.
Executive Summary
The targeted degradation of BRD9, a subunit of the BAF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology. Both VHL and CRBN E3 ubiquitin ligases have been successfully hijacked by PROTACs to induce BRD9 degradation. This guide reveals that while both approaches are effective, they present distinct profiles in terms of degradation efficiency, selectivity, and pharmacokinetics. CRBN-based degraders, such as dBRD9 and CFT8634, generally exhibit potent degradation and have shown promise in clinical trials. VHL-based degraders, exemplified by VZ185, also demonstrate high potency and offer an alternative with a different E3 ligase biology, which can be advantageous in certain contexts.
Data Presentation: Quantitative Performance of BRD9 Degraders
The following tables summarize the quantitative data for representative VHL- and CRBN-based BRD9 degraders.
Table 1: Head-to-Head Comparison of Degradation Efficiency
| Degrader | E3 Ligase Recruited | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation |
| This compound | VHL | BRD9 | HEK293 BRD9-HiBiT/FF/CAS9 | 1.8 | >95 | [1] |
| dBRD9 | CRBN | BRD9 | HEK293 BRD9-HiBiT/FF/CAS9 | ~10 | >95 | [1] |
Table 2: Performance of Additional BRD9 Degraders
| Degrader | E3 Ligase Recruited | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Additional Information | Citation |
| This compound | VHL | BRD9 | RI-1 | 1.79 | 95 | Also degrades BRD7 (DC₅₀ = 4.5 nM) | [2] |
| CFT8634 | CRBN | BRD9 | Synovial Sarcoma Cell Line | 2 | >90 | Orally bioavailable | [3] |
| dBRD9 | CRBN | BRD9 | MOLM-13 | 56.6 (IC₅₀) | N/A | Antiproliferative effects in AML | [4] |
| PROTAC E5 | CRBN | BRD9 | MV4-11 | 0.016 | >90 | Highly potent in hematological tumors | [5] |
| CW-3308 | CRBN | BRD9 | G401, HS-SY-II | <10 | >90 | Orally bioavailable with 91% bioavailability in mice | [6] |
Table 3: Pharmacokinetic Properties
| Degrader | E3 Ligase Recruited | Species | Clearance (mL/min/kg) | Oral Bioavailability (%) | Citation |
| This compound | VHL | Mouse, Human | High stability in plasma and microsomes | High aqueous kinetic solubility | [7] |
| CFT8634 | CRBN | Mouse, Rat | 6 (mouse), 22 (rat) | 74 (mouse), 83 (rat) | [8] |
| FHD-609 | CRBN | Mouse, Rat, Cynomolgus Monkey | Low | Low | [9] |
| CW-3308 | CRBN | Mouse | Moderate | 91 | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological processes and experimental procedures are provided below using Graphviz.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Western Blotting Experimental Workflow
Caption: Workflow for Western Blotting to quantify protein degradation.
Ternary Complex Formation Assay (AlphaLISA)
Caption: Principle of the AlphaLISA assay for ternary complex detection.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for BRD9 Degradation
This protocol is adapted from standard western blotting procedures.[10][11][12][13][14][15][16]
-
Cell Lysis:
-
Treat cells with the desired concentrations of BRD9 degrader for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins on a polyacrylamide gel by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the BRD9 signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BRD9 degradation relative to the vehicle-treated control.
-
Cell Viability (MTT) Assay
This protocol is based on standard MTT assay procedures.[17][18][19][20][21]
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the BRD9 degrader or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ or EC₅₀ value by plotting the cell viability against the logarithm of the compound concentration.
-
In-Cell Ubiquitination Assay
This protocol outlines a general method for detecting the ubiquitination of a target protein.[22][23][24][25][26][]
-
Cell Treatment:
-
Transfect cells with expression vectors for the target protein (e.g., His-tagged BRD9) and ubiquitin if necessary.
-
Treat the cells with the BRD9 degrader and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitate the target protein using an antibody specific to the protein or its tag (e.g., anti-His antibody).
-
-
Western Blotting:
-
Wash the immunoprecipitated complexes and elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.
-
Ternary Complex Formation Assay (e.g., NanoBRET™)
This protocol is based on the principles of the NanoBRET™ assay for detecting protein-protein interactions in live cells.[1][7][10][17][18][28]
-
Cell Preparation:
-
Co-transfect cells with expression vectors for the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase (VHL or CRBN) fused to a HaloTag® (acceptor).
-
-
Labeling and Compound Treatment:
-
Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
Treat the cells with the BRD9 degrader at various concentrations.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate to the cells.
-
Measure the luminescence signal from the donor (at 460 nm) and the acceptor (at >600 nm) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Conclusion
The choice between a VHL-based and a CRBN-based BRD9 degrader will depend on the specific requirements of the research or therapeutic application. CRBN-based degraders have demonstrated high potency and oral bioavailability, with several candidates advancing to clinical trials. VHL-based degraders offer a valuable alternative, particularly in contexts where a different E3 ligase is preferred to mitigate potential off-target effects or resistance mechanisms associated with CRBN. The data and protocols presented in this guide provide a solid foundation for researchers to evaluate and select the most appropriate BRD9 degrader for their needs.
References
- 1. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 2. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. | BioWorld [bioworld.com]
- 9. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]
- 13. origene.com [origene.com]
- 14. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 18. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 19. biorxiv.org [biorxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pardon Our Interruption [opnme.com]
- 25. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Ternary Complex Formation [promega.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling VZ185
Disclaimer: A specific Safety Data Sheet (SDS) for VZ185 is not publicly available. The following guidance is based on general laboratory safety protocols for handling potent, novel research compounds. Researchers must consult their institution's safety office and perform a risk assessment before handling this substance.
This compound is a potent and selective VHL-based dual degrader (PROTAC®) of BRD7 and BRD9.[1][2] Given its mechanism of action and cytotoxic properties in cancer cell lines, it should be handled with appropriate caution in a laboratory setting.[3]
Personal Protective Equipment (PPE)
Standard laboratory PPE is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI-approved safety glasses or goggles should be worn at all times. A face shield is recommended when there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound. |
| Body Protection | A fully buttoned lab coat should be worn to protect the skin and clothing. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | A certified respirator (e.g., N95 or higher) is recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational and Disposal Plans
Receiving and Storage: Upon receiving this compound, inspect the container for any damage or leaks. The compound should be stored at -20°C in a tightly sealed container.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Handling and Experimental Use:
-
All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated equipment (e.g., spatulas, weighing paper) when handling the solid compound.
-
When preparing solutions, add the solvent to the solid to avoid generating dust. This compound is soluble in DMSO.[4]
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as chemical waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed hazardous waste container.
-
Do not dispose of this compound down the drain or in the regular trash.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
